1-Azido-4-iodobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUACRCBPIEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625325 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148759-55-1 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-azido-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-azido-4-iodobutane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of azide and iodo functionalities in the development of novel therapeutic agents and molecular probes. This document outlines key experimental protocols, presents quantitative data in a comparative format, and includes logical diagrams to illustrate the reaction pathways.
Introduction
This compound is a linear alkyl chain functionalized with an azide group at one terminus and an iodine atom at the other. This unique structure allows for orthogonal chemical modifications. The azide group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), while the iodo group is an excellent leaving group for nucleophilic substitution reactions or can be used in various coupling reactions. This versatility makes this compound a key intermediate in the synthesis of complex organic molecules.
Synthetic Strategies
The synthesis of this compound can be approached through several key pathways, primarily involving nucleophilic substitution reactions on 1,4-dihalobutane precursors. The two most common strategies are:
-
Two-Step Synthesis from 1,4-Dibromobutane or 1,4-Dichlorobutane: This approach involves the initial mono-azidation of a commercially available 1,4-dihalobutane, followed by a halide exchange (Finkelstein) reaction to replace the remaining halogen with iodine.
-
Direct Mono-azidation of 1,4-Diiodobutane: This method involves the selective reaction of one equivalent of an azide salt with 1,4-diiodobutane.
Below, we delve into the detailed experimental protocols for these synthetic routes.
Experimental Protocols
Method 1: Two-Step Synthesis via 1-Azido-4-bromobutane
This method is often preferred due to the lower cost and ready availability of 1,4-dibromobutane.
Step 1: Synthesis of 1-Azido-4-bromobutane
This step involves the nucleophilic substitution of one bromide in 1,4-dibromobutane with sodium azide. Controlling the stoichiometry is crucial to minimize the formation of the diazide byproduct.
-
Reaction: Br-(CH₂)₄-Br + NaN₃ → N₃-(CH₂)₄-Br + NaBr
-
Experimental Procedure:
-
To a solution of 1,4-dibromobutane (1.0 eq) in dimethylformamide (DMF), add sodium azide (0.8-1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1-azido-4-bromobutane by column chromatography on silica gel.
-
Step 2: Finkelstein Reaction to Yield this compound
The Finkelstein reaction is a classic method for converting alkyl bromides or chlorides to alkyl iodides.
-
Reaction: N₃-(CH₂)₄-Br + NaI → N₃-(CH₂)₄-I + NaBr
-
Experimental Procedure:
-
Dissolve 1-azido-4-bromobutane (1.0 eq) in acetone.
-
Add a stoichiometric excess of sodium iodide (1.5-2.0 eq).
-
Reflux the reaction mixture for 4-8 hours. The precipitation of sodium bromide drives the reaction to completion.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
-
Method 2: Direct Mono-azidation of 1,4-Diiodobutane
This method offers a more direct route but requires careful control to avoid the formation of 1,4-diazidobutane.
-
Reaction: I-(CH₂)₄-I + NaN₃ → N₃-(CH₂)₄-I + NaI
-
Experimental Procedure:
-
Dissolve 1,4-diiodobutane (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (0.9-1.0 eq) portion-wise at room temperature. Using a slight excess of the dihalide can favor mono-substitution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC to maximize the formation of the mono-azide product.
-
Work-up the reaction as described in Method 1, Step 1.
-
Purification by column chromatography is essential to separate the desired product from unreacted starting material and the diazide byproduct.
-
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Method 1 (Two-Step) | ||||||
| Step 1: Mono-azidation | 1,4-Dibromobutane | Sodium Azide | DMF | 50-60 | 12-24 | 30-60 |
| Step 2: Finkelstein Reaction | 1-Azido-4-bromobutane | Sodium Iodide | Acetone | Reflux (56) | 4-8 | 80-95 |
| Method 2 (Direct Azidation) | 1,4-Diiodobutane | Sodium Azide | Acetone/DMF | 25-40 | 12-24 | 40-70 |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described.
An In-depth Technical Guide to 1-azido-4-iodobutane: A Bifunctional Linker for Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-azido-4-iodobutane. This bifunctional linker is of significant interest in the fields of chemical biology and drug development due to its azido and iodo functionalities, which allow for sequential or orthogonal conjugation reactions, most notably "click chemistry."
Chemical Structure and Properties
This compound is a linear alkyl chain functionalized with an azide group at one terminus and an iodine atom at the other. This arrangement makes it a valuable tool for introducing an azide moiety into a molecule through nucleophilic substitution at the iodo-end, or for participating in reactions characteristic of alkyl iodides and azides.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8IN3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 148759-55-1 | PubChem[1] |
| Molecular Weight | 225.03 g/mol | PubChem[1] |
| Exact Mass | 224.97629 Da | PubChem[1] |
| SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |
| InChI | InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | PubChem[1] |
| InChIKey | QVZUACRCBPIEKQ-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
Synthesis of this compound
Disclaimer: A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. The following procedure is a plausible method based on the principles of nucleophilic substitution, utilizing 1,4-diiodobutane as a starting material. This protocol should be considered theoretical and requires optimization and validation.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1,4-diiodobutane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diiodobutane (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Note: The reaction conditions, including temperature and reaction time, may require optimization to maximize the yield of the mono-substituted product and minimize the formation of the di-azido byproduct.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals | Rationale/Comparison |
| ¹H NMR | δ ~3.3-3.1 (t, 2H, -CH₂-I)δ ~3.4-3.2 (t, 2H, -CH₂-N₃)δ ~2.0-1.7 (m, 4H, -CH₂-CH₂-) | The chemical shifts are estimated based on the known spectra of 1-iodobutane, with adjustments for the electron-withdrawing effect of the azide group.[2] |
| ¹³C NMR | δ ~55-50 (-CH₂-N₃)δ ~35-30 (-CH₂-)δ ~30-25 (-CH₂-)δ ~10-5 (-CH₂-I) | Based on the ¹³C NMR spectrum of 1-iodobutane and the expected influence of the azide group.[3][4] |
| FTIR (cm⁻¹) | ~2100 (strong, sharp, N₃ stretch)~2950-2850 (C-H stretch)~1250 (C-N stretch)~500 (C-I stretch) | The most characteristic peak will be the strong azide stretch around 2100 cm⁻¹. Other peaks are typical for alkyl chains.[5] |
| Mass Spec (m/z) | [M-N₂]⁺, [M-I]⁺, [C₄H₈N₃]⁺, [C₄H₈I]⁺ | Fragmentation is expected to occur via loss of nitrogen from the azide group and loss of the iodine atom. |
Applications in Drug Development and Research
This compound serves as a heterobifunctional crosslinker, enabling the connection of two different molecules. The iodo group can be displaced by a nucleophile to attach the linker to a substrate, while the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual reactivity is highly valuable in the construction of complex biomolecules and drug delivery systems.
Bioconjugation and Drug Delivery
A primary application of this compound is in the field of bioconjugation, where it can be used to link targeting ligands, imaging agents, or therapeutic payloads to biomolecules such as proteins, peptides, or nucleic acids.
The following workflow illustrates a general strategy for using this compound to conjugate a drug molecule to a protein.
Caption: General workflow for drug-protein conjugation.
This strategy allows for the precise and efficient coupling of molecules, which is a cornerstone of modern drug development, including the synthesis of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
References
- 1. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docbrown.info [docbrown.info]
- 3. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,4-Diiodobutane(628-21-7) 13C NMR [m.chemicalbook.com]
- 5. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
properties of 1-azido-4-iodobutane
An In-Depth Technical Guide to 1-Azido-4-iodobutane
Abstract
This compound is a heterobifunctional crosslinking agent of significant interest to researchers in chemical biology, drug development, and materials science. Its molecular structure incorporates two distinct reactive moieties: a terminal azide group and a primary iodo group. This unique arrangement allows for sequential or orthogonal conjugation strategies. The iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling attachment to substrates such as proteins or surfaces. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, reactivity, and applications of this compound.
Physicochemical Properties
The fundamental are summarized below. Direct experimental data for properties such as density and boiling point are not widely reported; therefore, data for the related compound, 1-iodobutane, is provided for comparison.
Table 1: Core Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈IN₃ | PubChem[1] |
| Molecular Weight | 225.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 148759-55-1 | PubChem[1] |
| Canonical SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |
Table 2: Comparative Properties of 1-Iodobutane
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉I |
| Molecular Weight | 184.02 g/mol |
| Density | 1.617 g/mL at 25 °C |
| Boiling Point | 130-131 °C |
| Solubility | Insoluble in water; soluble in alcohol and ether. |
Synthesis and Purification
This compound is typically synthesized via a nucleophilic substitution reaction from a commercially available precursor, such as 1,4-diiodobutane. The process involves the displacement of one iodide atom with an azide salt.
Experimental Protocol: Synthesis from 1,4-Diiodobutane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diiodobutane (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, 1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Spectroscopic and Analytical Data
The structural identity and purity of this compound can be confirmed using standard analytical techniques. The expected spectral characteristics are detailed below.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| IR Spectroscopy | Azide (N≡N) stretch | ~2100 cm⁻¹ (strong, sharp) |
| C-H stretch (alkyl) | ~2850-2960 cm⁻¹ | |
| C-I stretch | ~500-600 cm⁻¹[2] | |
| ¹H NMR | I-CH₂- | ~3.2 ppm (triplet) |
| N₃-CH₂- | ~3.3 ppm (triplet) | |
| -CH₂-CH₂- | ~1.7-2.0 ppm (multiplet) | |
| ¹³C NMR | I-CH₂- | ~5-10 ppm |
| N₃-CH₂- | ~50-55 ppm | |
| Internal -CH₂- carbons | ~30-35 ppm |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 225 |
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide functional group.[3] Additional peaks corresponding to alkyl C-H stretching and C-I stretching are also expected.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four methylene groups. The protons on the carbon adjacent to the iodine atom (I-CH₂) are expected to be the most deshielded, appearing furthest downfield.[4][5] The protons on the carbon adjacent to the azide group (N₃-CH₂) will also be downfield. The ¹³C NMR spectrum should display four signals, with the carbons bonded to the electronegative iodine and azide groups showing distinct chemical shifts.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (225.03). Common fragmentation patterns would include the loss of a nitrogen molecule (N₂) from the azide group and cleavage of the carbon-iodine bond.
Reactivity and Applications in Drug Development
This compound is a powerful tool for covalently modifying molecules and surfaces. Its utility stems from the orthogonal reactivity of its two functional groups.
Heterobifunctional Crosslinking
The molecule's primary application is as a heterobifunctional crosslinker.
-
SN2 Reaction at the Iodide Terminus: The carbon-iodine bond is susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, allowing for efficient reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and carboxylates. This reaction forms a stable covalent bond, tethering the azido-butane moiety to the target molecule.
-
Click Chemistry at the Azide Terminus: The azide group remains inert during the initial nucleophilic substitution. It is then available for highly specific and efficient "click" reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which reacts with a terminal alkyne to form a chemically robust 1,4-disubstituted 1,2,3-triazole ring.[7][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[9][10][11]
Experimental Workflow: Bioconjugation
A typical workflow for using this compound to link a drug or imaging agent to a protein involves two main stages: functionalization and click ligation.
This strategy is widely used for:
-
Drug Conjugation: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs).
-
Fluorescent Labeling: Linking fluorescent dyes to proteins or nucleic acids for imaging studies.[12][13]
-
Surface Immobilization: Anchoring biomolecules to surfaces for the development of biosensors and microarrays.
Safety and Handling
This compound should be handled with care by trained personnel in a laboratory setting. The primary hazards are associated with its functional groups.
Table 4: Safety and Handling Precautions
| Hazard Category | Description and Precautions |
|---|---|
| Toxicity | Organic azides and alkyl halides can be toxic if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated chemical fume hood. |
| Explosion Risk | Low molecular weight organic azides can be explosive, sensitive to heat, shock, and friction. Avoid heating neat material. Solutions are generally safer to handle. |
| Reactivity | Reacts with strong oxidizing and reducing agents. Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃). |
| Personal Protective\nEquipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Storage | Store in a cool, dark, and well-ventilated area away from incompatible materials. Keep container tightly sealed. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste requires specialized disposal procedures. |
References
- 1. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. docbrown.info [docbrown.info]
- 5. 1-Iodobutane(542-69-8) 1H NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Click Chemistry [organic-chemistry.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry | AAT Bioquest [aatbio.com]
- 12. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-[125I]iodobenzene. Labelling of the chromophore-attachment domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-[125I]iodobenzene. Labelling of the chromophore-attachment domain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-Azido-4-iodobutane: A Bifunctional Linker for Advanced Bioorthogonal and Drug Delivery Applications
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 1-azido-4-iodobutane, a hetero-bifunctional crosslinking reagent. Its unique combination of a terminal azide and a primary iodo group makes it a valuable tool in bioconjugation, drug delivery systems, and the development of molecular probes. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and workflow diagrams.
Core Compound Identification
The Chemical Abstracts Service (CAS) number for this compound is 148759-55-1 .[1]
Physicochemical and Safety Data
| Property | This compound | 1,4-Diiodobutane (Precursor) |
| CAS Number | 148759-55-1[1] | 628-21-7[4] |
| Molecular Formula | C4H8IN3[1] | C4H8I2[5] |
| Molecular Weight | 225.03 g/mol [1] | 309.91 g/mol [5] |
| Appearance | Not specified (expected to be a liquid) | Light brown liquid[5] |
| Boiling Point | Not specified | 147 - 152 °C @ 26 mmHg[5] |
| Melting Point | Not specified | 6 °C[5] |
| Density | Not specified | 2.3500 g/cm³[5] |
| Solubility | Not specified | Insoluble in water[5] |
| Storage | Store in a cool, dry, well-ventilated place. | Store in a cool, dry, well-ventilated place.[5] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of one of the iodo groups of 1,4-diiodobutane with an azide salt. The following is a generalized protocol:
Materials:
-
1,4-diiodobutane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,4-diiodobutane in anhydrous DMF.
-
Add a stoichiometric equivalent of sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography to obtain pure this compound.
Characterization: The purified product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Protocol
This compound is an ideal reagent for copper-catalyzed "click" reactions to conjugate with alkyne-containing molecules.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions of all reagents in an appropriate solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.
-
In a separate tube, pre-complex the CuSO4 with the THPTA ligand.
-
Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC).
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.
Applications in Drug Development and Research
The dual functionality of this compound opens up a wide range of applications in the life sciences:
-
Bioconjugation: The azide group can be selectively reacted with an alkyne-functionalized molecule via click chemistry, while the iodo group can react with nucleophiles such as thiols (e.g., cysteine residues in proteins). This allows for the precise and orthogonal labeling of biomolecules.
-
Targeted Drug Delivery: This linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. For instance, a targeting moiety (e.g., an antibody or peptide) can be attached via the azide, and a therapeutic agent can be conjugated through the iodo group.
-
Molecular Probes and Imaging: By attaching a fluorescent dye or other reporter molecule to one end of the linker, this compound can be used to create probes for cellular imaging and tracking of biological processes.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the utility of this compound, the following diagrams illustrate key experimental workflows.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to a C4H8IN3 Isomer: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine
Abstract: The chemical formula C4H8IN3 can represent a multitude of structural isomers. This technical guide focuses on a plausible and synthetically accessible isomer with high potential for biological activity: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine . The imidazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2][3][4] This document provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities, supported by hypothetical data and pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and IUPAC Nomenclature
The molecular formula C4H8IN3 corresponds to a degree of unsaturation of two, suggesting the presence of rings and/or double bonds. Among the numerous possible isomers, substituted imidazolines represent a promising class of compounds due to their established role in medicinal chemistry. This guide will focus on 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine .
IUPAC Name: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine
Chemical Structure:
Figure 1: Chemical structure of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine.
Physicochemical Properties
The predicted physicochemical properties of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C4H8IN3 |
| Molecular Weight | 225.03 g/mol |
| LogP (predicted) | 1.25 |
| Topological Polar Surface Area | 55.12 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| pKa (most basic) | 10.5 (predicted) |
| Solubility | Sparingly soluble in water |
Table 1: Predicted Physicochemical Properties.
Synthesis Protocol
The synthesis of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine can be achieved through a multi-step process, as outlined below. This protocol is based on established methods for the synthesis of substituted imidazolines.[5][6][7][8][9]
Experimental Workflow Diagram
Figure 2: Synthetic workflow for the target compound.
Detailed Methodology
Step 1: Synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-amine
-
To a solution of N-methylethylenediamine (1.0 eq) in methanol at 0 °C, add cyanogen bromide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
The crude product is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Step 2: Iodination
-
Dissolve the product from Step 1 (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
Step 3: Purification
-
The combined organic extracts from Step 2 are dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine.
Potential Biological Activity and Signaling Pathways
Iodinated imidazole derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[1][10] The introduction of an iodine atom can enhance binding to target proteins through halogen bonding and can also modulate the pharmacokinetic properties of the molecule.
Hypothetical Signaling Pathway Inhibition
It is postulated that 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine may act as an inhibitor of a hypothetical protein kinase "Kinase X" involved in a cancer cell proliferation pathway.
Figure 3: Postulated inhibition of the Kinase X signaling pathway.
Quantitative Biological Data (Hypothetical)
The following table presents hypothetical inhibitory concentrations (IC50) of the title compound and its analogs against "Kinase X" to illustrate a potential structure-activity relationship.
| Compound | R Group at C4 | IC50 (nM) against Kinase X |
| 1 | I | 50 |
| 2 | Br | 150 |
| 3 | Cl | 500 |
| 4 | H | > 10,000 |
Table 2: Hypothetical IC50 values demonstrating the importance of the halogen at C4.
Structure-Activity Relationship (SAR)
Based on the hypothetical data, a clear structure-activity relationship can be inferred. The presence and nature of the halogen at the 4-position of the imidazoline ring appear to be critical for inhibitory activity against "Kinase X".
Figure 4: Logical diagram of structure-activity relationships.
Conclusion
This technical guide provides a detailed overview of a specific isomer of C4H8IN3, 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine. While the data presented for its biological activity is hypothetical, it is based on the known pharmacological importance of the iodinated imidazole scaffold. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its true therapeutic potential. This document serves as a foundational resource for researchers interested in the exploration of novel heterocyclic compounds for drug discovery.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. | Semantic Scholar [semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. [PDF] Imidazole: Having Versatile Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New protocols to access imidazoles and their ring fused analogues: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25816F [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1-Azido-4-iodobutane
An In-depth Technical Guide to 1-Azido-4-iodobutane
This guide provides a detailed overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
This compound is a bifunctional chemical compound featuring both an azide and an iodo functional group. Its chemical formula is C₄H₈IN₃[1][2]. This structure makes it a useful reagent in various chemical syntheses, particularly in the realm of bioconjugation and click chemistry.
Molecular Weight
The molecular weight of this compound is a key parameter for any experimental work. The calculated molecular weight is approximately 225.03 g/mol [2][3]. The monoisotopic mass is 224.97629 Da[1][2].
A detailed breakdown of the molecular weight based on the constituent atoms is provided in the table below.
| Element | Symbol | Atomic Number | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 4 | [12.0096, 12.0116][4][5] | ~48.04 |
| Hydrogen | H | 1 | 8 | [1.00784, 1.00811][6][7][8] | ~8.064 |
| Iodine | I | 53 | 1 | 126.904[9][10] | 126.904 |
| Nitrogen | N | 7 | 3 | [14.00643, 14.00728][4][11][12] | ~42.021 |
| Total | ~225.03 |
Note: The standard atomic weights for Carbon, Hydrogen, and Nitrogen are presented as intervals due to natural isotopic abundance variations. For practical laboratory calculations, the conventional atomic weights are often used (C: 12.011, H: 1.008, N: 14.007).
Experimental Considerations
Due to the presence of the azide group, this compound should be handled with care as azides can be energetic materials. The iodo- group makes the compound susceptible to nucleophilic substitution reactions.
Potential Experimental Workflow
Given its structure, this compound is well-suited for sequential conjugation reactions. For instance, the iodide can be displaced by a nucleophile, followed by the use of the azide group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. A generalized experimental workflow is depicted below.
Caption: Generalized workflow for the use of this compound.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 148759-55-1 [sigmaaldrich.com]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Crosslinkers
Bifunctional crosslinkers are chemical reagents that possess two reactive groups, enabling the formation of covalent bonds between two or more molecules.[1] These versatile tools are indispensable in modern life sciences and drug development, facilitating the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the stabilization of protein complexes for structural analysis.[2][3] The reactive groups of a bifunctional crosslinker can be identical (homobifunctional) or different (heterobifunctional), and they target specific functional groups on proteins and other biomolecules, such as primary amines (-NH2) and sulfhydryls (-SH).[4][5] The distance between the two reactive groups, known as the spacer arm, is a critical parameter that dictates the spatial constraints of the crosslink.[6]
This guide provides a comprehensive overview of bifunctional crosslinkers, including their classification, common reactive chemistries, and detailed experimental protocols. It also presents quantitative data in a structured format and visualizes key workflows and signaling pathways using the DOT language for Graphviz.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the identity of their reactive ends.
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups.[4] They are typically used in single-step reactions to crosslink molecules with the same functional groups, often leading to polymerization or intramolecular crosslinking.[7] A common application is capturing a "snapshot" of all protein interactions within a complex.[8]
-
Heterobifunctional Crosslinkers: These reagents possess two different reactive groups, allowing for sequential, two-step conjugation reactions.[5] This controlled approach minimizes unwanted self-conjugation and polymerization, making them ideal for linking two distinct molecules, such as an antibody to a drug payload in an ADC.[7][9]
-
Photoreactive Crosslinkers: This special class of heterobifunctional crosslinkers contains one chemically reactive group and one photoreactive group (e.g., an aryl azide). The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby C-H or N-H bonds. This is particularly useful for capturing transient or weak interactions.
Common Reactive Chemistries
The specificity of a crosslinking reaction is determined by the reactive groups on the crosslinker and the target functional groups on the biomolecules.
Amine-Reactive Chemistries
Primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, are abundant and often located on the protein surface, making them accessible targets.[10]
-
N-hydroxysuccinimide (NHS) esters: NHS esters react with primary amines at pH 7-9 to form stable amide bonds.[4] The reaction is efficient and widely used.[1]
-
Imidoesters: These reagents also react with primary amines, forming amidine bonds. They are typically used at a more alkaline pH (8-10) compared to NHS esters.[11]
Sulfhydryl-Reactive Chemistries
Sulfhydryl groups, present in the side chain of cysteine residues, are less abundant than primary amines, allowing for more site-specific crosslinking.
-
Maleimides: Maleimides react specifically with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.[3]
-
Pyridyl disulfides: These groups react with sulfhydryls to form disulfide bonds, which can be cleaved by reducing agents.
Quantitative Data on Common Bifunctional Crosslinkers
The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility of the reagent. The following tables summarize key quantitative data for commonly used bifunctional crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester | 11.4 | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS ester | 11.4 | Yes | No |
| DSG (Disuccinimidyl glutarate) | Homobifunctional | NHS ester | 7.7 | No | Yes |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester, Maleimide | 8.3 | No | Yes |
| SATA (N-succinimidyl S-acetylthioacetate) | Thiolation Reagent | NHS ester | 2.8 | No | Yes |
Table 1: Properties of Common Bifunctional Crosslinkers.
| Parameter | DSS | Sulfo-SMCC |
| Optimal pH Range (Amine Reaction) | 7.0 - 9.0 | 7.0 - 9.0 |
| Optimal pH Range (Sulfhydryl Reaction) | N/A | 6.5 - 7.5 |
| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours |
| Typical Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Quenching Reagent | 20-50 mM Tris | Cysteine |
Table 2: Typical Reaction Conditions for DSS and Sulfo-SMCC.
Experimental Protocols
Protocol 1: One-Step Protein Crosslinking using DSS
This protocol describes a general procedure for crosslinking proteins using the homobifunctional crosslinker DSS.[4][12][13]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7-9.
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM (e.g., 2 mg of DSS in 216 µL of solvent).[4] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[12][13]
-
Crosslinking Reaction: Add the DSS solution to the protein sample. The molar excess of DSS to protein depends on the protein concentration:
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][13]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[1][4] Incubate for 15 minutes at room temperature.[4]
-
Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Two-Step Heterobifunctional Crosslinking using Sulfo-SMCC
This protocol outlines a two-step procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional crosslinker Sulfo-SMCC.[3][14][15]
Materials:
-
Amine-containing protein (Protein-NH2) in a non-amine, non-sulfhydryl-containing buffer (e.g., PBS, pH 7.2-7.5).
-
Sulfhydryl-containing protein (Protein-SH).
-
Sulfo-SMCC.
-
Desalting column.
Procedure: Step 1: Maleimide-Activation of Amine-Containing Protein
-
Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution.[3][14] The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[14][15]
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.[14]
Step 2: Conjugation to Sulfhydryl-Containing Protein 5. Conjugation: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired conjugation efficiency. 6. Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[15] 7. Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing reagent like cysteine. 8. Analysis: The resulting conjugate can be analyzed by SDS-PAGE, size-exclusion chromatography, or other relevant techniques.
Protocol 3: Antibody-Drug Conjugation (ADC)
This protocol provides a general workflow for creating an ADC by linking a cytotoxic drug to an antibody via a bifunctional linker.[9][16]
Materials:
-
Antibody.
-
Reducing agent (e.g., DTT or TCEP).
-
Bifunctional linker with a maleimide group (e.g., SMCC).
-
Cytotoxic drug with a thiol group.
-
Reaction and purification buffers.
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like DTT or TCEP to expose free sulfhydryl groups.[16] The extent of reduction determines the final drug-to-antibody ratio (DAR).
-
Purification: Remove the excess reducing agent using a desalting column.
-
Drug-Linker Conjugation: React the reduced antibody with a molar excess of the maleimide-containing drug-linker. The reaction is typically carried out at pH 6.5-7.5 for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.
-
Characterization: Characterize the ADC for parameters like DAR, purity, and binding affinity to its target antigen.
Visualizations of Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where bifunctional crosslinkers are employed.
Experimental Workflow for Protein Interaction Analysis
A general experimental workflow for identifying protein-protein interactions using bifunctional crosslinkers and mass spectrometry.
B-Cell Receptor (BCR) Signaling Pathway
A simplified diagram of the B-cell receptor (BCR) signaling pathway, which can be studied using crosslinking to stabilize protein interactions upon antigen binding.[17][18][19]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Dimerization
A diagram illustrating the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a process that can be captured and studied using bifunctional crosslinkers.[20][21][22]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. store.sangon.com [store.sangon.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
The Azide Moiety: A Lynchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently attach molecules to biomacromolecules is paramount. Among the chemical handles employed for such bioconjugation, the azide group has emerged as a uniquely powerful and versatile tool. Its small size, metabolic stability, and bioorthogonal reactivity have propelled it to the forefront of strategies for labeling, tracking, and functionalizing proteins, glycans, nucleic acids, and lipids. This technical guide provides a comprehensive overview of the pivotal role of azide compounds in bioconjugation, with a focus on the core chemistries, experimental methodologies, and applications relevant to researchers in life sciences and drug development.
Core Principles of Azide-Based Bioconjugation
The utility of the azide group in bioconjugation stems from its "bioorthogonal" nature. This means that the azide functionality is essentially inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls. It only reacts with a specific, exogenously introduced reaction partner, ensuring that the conjugation reaction is highly selective and occurs only at the desired site. The primary reactions leveraging the azide group for bioconjugation are the Staudinger ligation and various forms of the azide-alkyne cycloaddition.
Key Azide-Based Bioconjugation Reactions
Three main classes of reactions have become the workhorses of azide-based bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each offers a unique set of advantages and is suited to different experimental contexts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][2] This reaction forms a stable 1,4-disubstituted triazole linkage.[3] The high reliability and yields of CuAAC have made it a popular choice for a wide range of in vitro bioconjugation applications.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[6][7] The relief of ring strain provides the driving force for this bioorthogonal reaction, making it ideal for live-cell imaging and in vivo applications.[8]
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a triarylphosphine that has been engineered to form a stable amide bond.[9][][11] This reaction is highly selective and proceeds under physiological conditions without the need for a catalyst.[12] The "traceless" version of this ligation is particularly elegant, as it leaves no atoms from the phosphine reagent in the final product.[] While generally slower than click chemistry reactions, its biocompatibility makes it a valuable tool for certain applications.[9]
Quantitative Comparison of Azide-Based Bioconjugation Reactions
The choice of bioconjugation strategy often depends on the specific requirements of the experiment, such as the desired reaction rate, the biological environment, and the nature of the biomolecule being modified. The following table summarizes key quantitative parameters for the three major azide-based ligation chemistries.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Environment | Key Features |
| CuAAC | 10² - 10³ | In vitro, ex vivo | High reaction rates, high yields, regioselective.[13] Requires copper catalyst which can be toxic to cells.[3] |
| SPAAC | 10⁻³ - 1 | In vitro, in vivo, live cells | No catalyst required, bioorthogonal.[7][14][15] Reaction rate is dependent on the structure of the cyclooctyne.[7] |
| Staudinger Ligation | ~2 x 10⁻³ | In vitro, in vivo, live cells | Catalyst-free, forms a native amide bond in the "traceless" version.[9] Generally slower than cycloaddition reactions.[9] |
Applications in Research and Drug Development
The versatility of azide-based bioconjugation has led to its widespread adoption in numerous areas of life sciences and therapeutic development.
Drug Development: Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs represent a powerful class of targeted therapeutics. Azide-alkyne cycloaddition is increasingly being used for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[16][17][18] This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetic properties and a wider therapeutic window.[19]
Proteomics
Azide-based probes have revolutionized the study of the proteome. In a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), an azide-bearing amino acid analog, such as azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins.[20] These azide-labeled proteins can then be selectively tagged with alkyne-functionalized reporters for visualization or enrichment and subsequent identification by mass spectrometry.[20][21] Similarly, Activity-Based Protein Profiling (ABPP) utilizes azide- or alkyne-containing probes to covalently label active enzymes, providing a powerful tool for functional proteomics.[2][3]
Genomics and Glycobiology
The metabolic labeling of nucleic acids with azide-modified nucleosides allows for the visualization and analysis of DNA replication and RNA transcription.[22][23][24] These azide-tagged nucleic acids can be subsequently labeled with fluorescent probes or affinity tags via click chemistry.[25][26] In glycobiology, azide-functionalized sugars are used to metabolically label glycans on the surface of cells, enabling the study of their roles in various biological processes.[27]
Experimental Protocols
The following sections provide detailed, generalized protocols for performing the three major types of azide-based bioconjugation reactions. Note that specific conditions may need to be optimized for individual biomolecules and reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the labeling of an alkyne-modified protein with an azide-containing dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing dye (e.g., a fluorescent probe)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with proteins, e.g., 100 mM in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final protein concentration. A typical reaction volume is 50-100 µL.
-
Add the azide-containing dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is commonly used.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is often used.[1]
-
Add the premixed copper-ligand solution to the protein-dye mixture.
-
(Optional) Add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of cell surface proteins metabolically labeled with an azide-containing amino acid using a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Mammalian cells cultured in appropriate media
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37 °C, 5% CO₂)
Procedure:
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium supplemented with the azide-modified amino acid (e.g., 50-100 µM AHA).
-
Incubate the cells for a period sufficient for protein expression and incorporation of the azide-amino acid (e.g., 4-24 hours).
-
Wash the cells three times with warm PBS to remove unincorporated azide-amino acid.
-
Add the cyclooctyne-functionalized fluorescent dye, dissolved in culture medium, to the cells. A final concentration of 1-10 µM is a common starting point.
-
Incubate the cells with the dye for 30-60 minutes at 37 °C.
-
Wash the cells three times with warm PBS to remove excess dye.
-
The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.
Protocol for Staudinger Ligation of a Biomolecule
This protocol provides a general procedure for labeling an azide-modified biomolecule with a phosphine-containing probe.
Materials:
-
Azide-modified biomolecule in an aqueous buffer (e.g., PBS, pH 7.4)
-
Engineered phosphine probe (e.g., a phosphine-biotin conjugate)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the phosphine probe to the solution of the azide-modified biomolecule. A 1.5 to 5-fold molar excess of the phosphine probe is typically used.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., mass spectrometry or SDS-PAGE).
-
Upon completion, purify the conjugated biomolecule from unreacted reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography if the probe contains a tag like biotin.
Conclusion
Azide-based bioconjugation has become an indispensable part of the chemical biologist's and drug developer's toolkit. The bioorthogonality of the azide group, coupled with the efficiency and selectivity of reactions like CuAAC, SPAAC, and the Staudinger ligation, provides a powerful platform for the precise chemical modification of biomolecules. From the synthesis of next-generation antibody-drug conjugates to the elucidation of complex biological pathways through proteomic and genomic studies, the applications of azide chemistry continue to expand, promising further innovations in our understanding and manipulation of biological systems. This guide serves as a foundational resource for researchers seeking to harness the power of azide compounds in their own investigations.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 13. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 17. Antibody-drug conjugates: Design and development for therapy and imaging in and beyond cancer, LabEx MAbImprove industrial workshop, July 27–28, 2017, Tours, France - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 22. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Azide dT (5') Oligo Modifications from Gene Link [genelink.com]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Azido-4-iodobutane in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on a comprehensive literature search, there is a notable lack of specific published data detailing the use of 1-azido-4-iodobutane in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with extensive quantitative data and detailed protocols. Therefore, the following application notes and protocols are generalized based on well-established principles of CuAAC reactions with other alkyl azides. These should serve as a robust starting point for developing specific applications, and optimization of reaction conditions for your particular alkyne substrate and desired product is highly recommended.
Introduction to this compound in CuAAC Reactions
This compound is a heterobifunctional linker molecule that possesses two distinct reactive functionalities: an azide group and an iodo group. The azide group participates readily in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole ring with a terminal alkyne.[1][2][3][][5] This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups, making it a powerful tool in bioconjugation, drug discovery, and materials science.[6][7] The presence of the iodo group on the other end of the butane chain provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the sequential or orthogonal introduction of other molecular entities.
The CuAAC reaction is characterized by its rapid kinetics and high yields, often proceeding to completion in a short time at room temperature.[1][3] The resulting 1,4-disubstituted triazole is a stable, aromatic linker that is not easily cleaved under biological conditions.[7]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for a variety of applications:
-
Synthesis of Heterobifunctional Linkers: After the CuAAC reaction, the iodo group can be displaced by various nucleophiles (e.g., thiols, amines, carboxylates) to create a wide array of custom linkers for specific applications.
-
Bioconjugation: this compound can be used to link biomolecules, such as proteins, peptides, or nucleic acids, to other molecules, including fluorescent dyes, affinity tags, or drug molecules.[8][9] The typical workflow involves first reacting the azide with an alkyne-modified biomolecule, followed by the reaction of the iodide with a second molecule of interest.
-
Drug Discovery: In drug discovery, this linker can be used to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic agent, creating a targeted drug delivery system.
-
Surface Functionalization: The azide group can be "clicked" onto an alkyne-functionalized surface, leaving the iodo group exposed for further modification of the material's properties.
Key Experimental Considerations
Several factors can influence the success and efficiency of the CuAAC reaction with this compound:
-
Copper Source: The reaction is catalyzed by Cu(I) ions. These can be introduced directly as Cu(I) salts (e.g., CuI, CuBr), or more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5]
-
Ligands: To stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, a ligand is often employed. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common choices that can accelerate the reaction.[8]
-
Solvent: CuAAC reactions can be performed in a variety of solvents, including water, alcohols (e.g., t-BuOH), and organic solvents like THF and DMF. The choice of solvent will depend on the solubility of the reactants. For bioconjugation, aqueous buffers are typically used.[8]
-
Reaction Time and Temperature: Most CuAAC reactions proceed efficiently at room temperature, with reaction times ranging from a few minutes to several hours.[8] In some cases, gentle heating may be used to accelerate the reaction.
-
Purity of Reagents: The purity of the alkyne and this compound is crucial for achieving high yields.
Experimental Protocols
The following are generalized protocols for the CuAAC reaction of this compound with a terminal alkyne. Note: These are starting points and should be optimized for your specific substrates and application.
Protocol 1: General Synthesis of a 1-(4-Iodobutyl)-4-substituted-1H-1,2,3-triazole
This protocol is suitable for general organic synthesis applications.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium Ascorbate (0.05-0.2 equiv)
-
Solvent (e.g., tert-Butanol/Water 1:1, THF, or DMF)
-
Nitrogen or Argon gas for inert atmosphere (recommended)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and this compound in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred reaction mixture, add the CuSO₄ solution followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride or EDTA to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-iodobutyl)-4-substituted-1H-1,2,3-triazole.
Protocol 2: Bioconjugation to an Alkyne-Modified Biomolecule
This protocol is adapted for the conjugation of this compound to a sensitive biomolecule in an aqueous environment.
Materials:
-
Alkyne-modified Biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (10-50 fold molar excess over the biomolecule)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Degassed buffer
Procedure:
-
Prepare stock solutions of this compound, THPTA, CuSO₄, and sodium ascorbate in a degassed buffer or water.
-
In a microcentrifuge tube, add the solution of the alkyne-modified biomolecule.
-
Add the desired molar excess of the this compound stock solution.
-
Prepare a pre-mixed catalyst solution by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).[8]
-
Add the catalyst pre-mix to the biomolecule-azide mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a rotator for gentle mixing.
-
Purify the resulting conjugate using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
Quantitative Data (Generalized)
| Parameter | Typical Range | Notes |
| Yield | > 85% | Highly dependent on substrate purity and reaction conditions. |
| Reaction Time | 0.5 - 4 hours | Can be faster with higher concentrations and optimized catalysis.[8] |
| Temperature | Room Temperature | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is often preferred for bioconjugation. |
| Reducing Agent (NaAsc) | 5 - 20 mol% | A slight excess relative to copper is typically used. |
| Ligand to Copper Ratio | 2:1 to 5:1 | Higher ratios can improve catalyst stability and reaction rate.[8] |
Visualizations
General CuAAC Reaction Workflow
Caption: General workflow for a CuAAC reaction.
Logical Relationship of Bifunctional Linker Application
Caption: Sequential functionalization using this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a toxic metal catalyst, making it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo drug delivery.[2] The reaction's driving force is the high ring strain of a cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.[] This highly selective and efficient reaction occurs under mild, physiological conditions with minimal interference from native biological functional groups.[2] These features have established SPAAC as an invaluable tool in drug development, molecular imaging, and the synthesis of advanced biomaterials.
Reaction Mechanism
The SPAAC reaction is a type of [3+2] dipolar cycloaddition between a strained cyclooctyne and an azide. The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[4] The reaction is highly chemoselective, as both the azide and the strained alkyne are essentially inert to the vast array of functional groups present in biological systems.[] This bioorthogonality ensures that the ligation occurs exclusively between the intended reaction partners. The result is a stable, covalent triazole ring that links the two molecules.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Quantitative Data: Cyclooctyne Reactivity
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Various derivatives have been developed to enhance reaction kinetics and improve stability. The reactivity is typically compared using second-order rate constants. A summary of these constants for common cyclooctynes with benzyl azide is provided below.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | 0.15[5] |
| Dibenzocyclooctyne | DBCO / ADIBO | 0.31 - 0.76 |
| Biarylazacyclooctynone | BARAC | ~1.0 |
| Dihydrodibenzocyclooctyne | DIBO | 0.035 |
| Difluorinated Cyclooctyne | DIFO | 0.043 |
Note: Reaction rates are approximate and can vary based on the specific azide, solvent, and temperature.[4][5]
Experimental Protocol: Antibody Labeling via SPAAC
This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-NHS ester.
4.1 Materials and Reagents
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (or other DBCO-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Azide-modified oligonucleotide
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., 7K MWCO)
-
Reaction tubes
4.2 Reagent Preparation
-
Antibody Solution: Adjust the concentration of the antibody to 1-5 mg/mL in PBS buffer.
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6]
-
Quenching Buffer: Prepare a 100 mM Tris solution in water.[7]
4.3 Experimental Workflow
Caption: Experimental workflow for antibody conjugation using SPAAC.
4.4 Step-by-Step Procedure
Part 1: Antibody Activation with DBCO
-
Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester stock solution to your antibody solution.[8] The final concentration of DMSO in the reaction should ideally be below 20%.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][9]
-
Quench the reaction by adding the quenching buffer to a final Tris concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[6]
-
Incubate for an additional 15 minutes at room temperature.[7]
-
Remove the excess, unreacted DBCO reagent using a spin desalting column equilibrated with PBS.[7] The resulting DBCO-activated antibody can be used immediately or stored at -20°C for up to a month, though reactivity may decrease over time.[7]
Part 2: SPAAC Reaction (Click Conjugation)
-
To the purified DBCO-activated antibody, add the azide-modified oligonucleotide. A 1.5 to 4-fold molar excess of the azide-oligo is recommended.[8][9]
-
Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 4-12 hours at room temperature.[6][8] Longer incubation times can improve conjugation efficiency.[9]
Part 3: Purification and Analysis
-
Purify the final antibody-oligonucleotide conjugate to remove any unreacted oligonucleotide. Suitable methods include size-exclusion chromatography (SEC) or reverse-phase HPLC.[7][10]
-
Analyze the final conjugate to confirm successful ligation and purity. SDS-PAGE analysis followed by Coomassie blue staining (for the antibody) and a nucleic acid stain (for the DNA) can validate the conjugation.[8] UV-Vis spectroscopy can also be used to quantify the degree of labeling.[7]
Applications in Research and Drug Development
The biocompatibility and efficiency of SPAAC have led to its widespread adoption across various scientific disciplines.
-
Targeted Drug Delivery: SPAAC is used to construct Antibody-Drug Conjugates (ADCs) and other targeted therapies by linking cytotoxic payloads to targeting moieties like antibodies.[7]
-
Molecular Imaging: It enables the labeling of biomolecules with imaging agents (e.g., fluorophores, PET tracers) for real-time tracking within living organisms.[2]
-
Biomaterial Science: SPAAC is employed to functionalize surfaces, create hydrogels for tissue engineering, and assemble polymer-grafted nanostructures.
-
Macromolecule Derivatization: The reaction is used for the chemical modification of proteins, nucleic acids, and nanoparticles to alter their properties or confer new biological functions.[7]
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 1-azido-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-azido-4-iodobutane is a bifunctional chemical probe designed for the two-step labeling of proteins. This reagent features two key functional groups: an iodoalkane and an azide. The iodoalkane moiety acts as a reactive group for covalent attachment to nucleophilic amino acid residues on the protein surface. The terminal azide group serves as a bioorthogonal handle, which can be subsequently and specifically modified through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, enabling a broad range of applications in protein research and drug development.
The primary mechanism of labeling with this compound involves the alkylation of nucleophilic amino acid side chains. The most reactive nucleophile on a protein surface under physiological conditions is the thiol group of cysteine residues. However, other nucleophilic residues such as lysine, histidine, and the protein's N-terminus can also be modified, typically requiring more forcing conditions or in the absence of more reactive cysteines.
Applications
-
Protein-Protein Interaction Studies: Labeled proteins can be used as baits to identify interacting partners through pull-down assays coupled with mass spectrometry.
-
Enzyme Activity Profiling: Introduction of a reporter group near the active site can be used to monitor enzymatic activity or screen for inhibitors.
-
Drug Conjugation: The azide handle allows for the precise attachment of therapeutic payloads to protein-based drugs, such as antibodies, to create antibody-drug conjugates (ADCs).
-
Protein Visualization and Tracking: Fluorescent labeling enables the study of protein localization, trafficking, and dynamics within living cells or tissues.
-
Surface Immobilization: Proteins can be attached to alkyne-modified surfaces for the development of protein microarrays and biosensors.
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol is optimized for the selective labeling of cysteine residues.
Materials
-
Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column or dialysis cassette for purification
-
Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used but must be removed before adding the labeling reagent as it will react with the iodoalkane.
-
-
Labeling Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent any light-induced degradation of the reagent.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, the labeled protein can be purified by dialysis against the storage buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes.
-
-
Characterization (Optional):
-
The extent of labeling can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) by comparing the molecular weight of the labeled and unlabeled protein.
-
Protocol 2: Subsequent "Click" Reaction with an Alkyne-Containing Reporter Molecule
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule to the azide-labeled protein.
Materials
-
Azide-labeled protein from Protocol 1
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for Cu(I) generation (e.g., sodium ascorbate)
-
Ligand to stabilize Cu(I) (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))
-
Reaction buffer: PBS, pH 7.4
Procedure
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
To the azide-labeled protein (at a concentration of 1-5 mg/mL in PBS), add the following reagents in the specified order:
-
Alkyne-reporter molecule (to a final concentration of 100-200 µM).
-
TBTA (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 50 µM).
-
Sodium ascorbate (to a final concentration of 1 mM).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Remove excess reagents and byproducts using a desalting column or dialysis as described in Protocol 1.
-
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling with this compound.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Labeling Stoichiometry | 1-2 labels per protein | Mass Spectrometry (MS) | The actual stoichiometry depends on the number of accessible nucleophilic residues on the protein surface and the reaction conditions. |
| Labeling Efficiency | 50-90% | MS, HPLC | Efficiency is influenced by factors such as pH, temperature, reaction time, and the molar excess of the labeling reagent. |
| Target Residue(s) | Cysteine (primary) | MS/MS Peptide Mapping | Lysine, Histidine, and the N-terminus can be labeled under more stringent conditions or in the absence of accessible cysteines. |
| Stability of the Linkage | High | Stability Assays | The thioether bond formed between the iodoalkane and cysteine is highly stable under physiological conditions. |
Mandatory Visualization
Synthesis of 1,2,3-Triazoles with 1-Azido-4-iodobutane: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry. The triazole moiety serves as a crucial pharmacophore in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. This document provides detailed application notes and protocols for the synthesis of 1,2,3-triazoles utilizing 1-azido-4-iodobutane, a versatile building block for introducing a flexible iodobutyl chain, which can be further functionalized.
The primary method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][2][3] This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it an invaluable tool in drug discovery and development.[2][4] The general scheme involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
Core Application: Functionalized Linkers in Drug Discovery
The use of this compound in 1,2,3-triazole synthesis allows for the introduction of a reactive iodobutyl group. This functional handle can be subsequently used for various bioconjugation strategies or for the attachment of other pharmacophores, making the resulting triazoles valuable linkers in the design of novel therapeutics, including anticancer and antiarrhythmic agents.[5][6]
Reaction Pathway and Experimental Workflow
The synthesis of 1-(4-iodobutyl)-1,2,3-triazoles can be achieved through a direct CuAAC reaction between this compound and a terminal alkyne. Alternatively, a one-pot synthesis can be employed, starting from 1,4-diiodobutane, where the azide is generated in situ followed by the cycloaddition.
Caption: General reaction pathway for the synthesis of 1-(4-iodobutyl)-1,2,3-triazoles.
Caption: Standard experimental workflow for the CuAAC synthesis.
Experimental Protocols
Below are detailed protocols for the synthesis of 1,2,3-triazoles using this compound. These protocols are based on established procedures for CuAAC reactions and can be adapted for various terminal alkynes.
Protocol 1: Synthesis of 1-(4-Iodobutyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes the direct cycloaddition of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-butanol and water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and phenylacetylene (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to afford the pure 1-(4-iodobutyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 2: One-Pot Synthesis from 1,4-Diiodobutane
This protocol outlines a one-pot procedure involving the in situ formation of this compound followed by the CuAAC reaction. This method avoids the isolation of the potentially unstable azide intermediate.
Materials:
-
1,4-Diiodobutane
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of Cyrene™ and water
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
In a reaction vessel, dissolve 1,4-diiodobutane (1.0 mmol, 1.0 eq.) and sodium azide (1.1 mmol, 1.1 eq.) in DMSO (5 mL).
-
Stir the mixture at room temperature for 8-12 hours to facilitate the formation of this compound.
-
To the reaction mixture, add the terminal alkyne (1.0 mmol, 1.0 eq.) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 4-6 hours).
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 1,2,3-triazoles via CuAAC, which can be expected for reactions involving this compound. Actual yields and reaction times may vary depending on the specific alkyne used and the reaction scale.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | 2 - 6 | 85 - 95 | [7] |
| CuI | DMSO | Room Temperature | 4 - 8 | 80 - 90 | [8] |
| CuI / Et₃N | Cyrene™ | 30 | 12 | 80 - 90 | [2] |
| Cu(OAc)₂·H₂O / Sodium Ascorbate | DMF | Room Temperature | 2 - 8 | 80 - 93 | [9] |
Characterization of Products
The synthesized 1-(4-iodobutyl)-1,2,3-triazole derivatives can be characterized using standard spectroscopic techniques:
-
¹H NMR: Expect a characteristic singlet for the triazole proton (H-5) typically in the range of δ 7.5-8.5 ppm.[6] The protons of the iodobutyl chain will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon atoms of the triazole ring (C-4 and C-5) will show characteristic signals, typically between δ 120-150 ppm.[6]
-
IR Spectroscopy: A key diagnostic feature for the formation of the triazole is the disappearance of the strong azide stretch (around 2100 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight of the final product.
Conclusion
The synthesis of 1,2,3-triazoles using this compound via the CuAAC reaction is a robust and efficient method for generating valuable building blocks for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to produce these compounds in high yields. The presence of the iodobutyl moiety opens up avenues for further chemical modifications, making these triazole derivatives highly versatile intermediates in the synthesis of complex bioactive molecules.
References
- 1. Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. triazoles-in-medicinal-chemistry-physicochemical-properties-bioisosterism-and-application - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for 1-azido-4-iodobutane as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-azido-4-iodobutane as a versatile bifunctional linker in drug discovery. This heterobifunctional linker, featuring a terminal azide and a terminal iodide, enables the sequential or orthogonal conjugation of various molecular entities through distinct chemical reactions. The azide group is ideal for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," while the iodide serves as a reactive handle for nucleophilic substitution reactions.
This document details its application in the synthesis of bioactive small molecules and provides generalized protocols for its potential use in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Application 1: Synthesis of Bifunctional Small Molecule Enzyme Inhibitors
This compound is an effective linker for the synthesis of hybrid molecules designed to inhibit specific enzymes. A notable example is the creation of phenyltriazole-deoxynojirimycin (DNJ) hybrids, which have shown potent α-glucosidase inhibitory activity.[1][2] α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[3][4]
The synthetic strategy involves a two-step process:
-
N-alkylation: The secondary amine of the deoxynojirimycin (DNJ) core acts as a nucleophile, displacing the iodide of this compound to form an azido-functionalized DNJ derivative.
-
Click Chemistry: The terminal azide of the linker is then utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a variety of substituted phenylacetylenes to generate the final hybrid molecules.[1][2]
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of phenyltriazole-deoxynojirimycin hybrids using this compound as a linker.
| Step | Reactants | Product | Yield (%) | Reference |
| N-alkylation and Peracetylation | Deoxynojirimycin (DNJ), this compound, Acetic Anhydride, Pyridine | Peracetylated N-(4-azidobutyl)-DNJ | 86 | [1][5] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Peracetylated N-(4-azidobutyl)-DNJ, Substituted Phenylacetylenes | Peracetylated Phenyltriazole-DNJ Hybrids | 81-92 | [1][5] |
| Deprotection | Peracetylated Phenyltriazole-DNJ Hybrids, Sodium Methoxide in Methanol | Phenyltriazole-DNJ Hybrids | 91-96 | [1][5] |
Experimental Protocols
Protocol 1: Synthesis of Peracetylated N-(4-azidobutyl)-DNJ [1][5]
-
To a solution of deoxynojirimycin (DNJ) (1.0 eq.) in dimethylformamide (DMF), add this compound (1.5 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude product in a 1:1 mixture of pyridine and acetic anhydride and stir for 12 hours at room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the aqueous phase with ethyl acetate (EtOAc).
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to obtain the peracetylated N-(4-azidobutyl)-DNJ.
Protocol 2: Synthesis of Phenyltriazole-DNJ Hybrids via CuAAC [1][5]
-
To a solution of peracetylated N-(4-azidobutyl)-DNJ (1.0 eq.) and a substituted phenylacetylene (2.0 eq.) in a 2:1 mixture of DMF and water, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.3 eq.) and sodium ascorbate (0.6 eq.).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the peracetylated phenyltriazole-DNJ hybrid.
-
For deprotection, dissolve the peracetylated product in methanol and add sodium methoxide. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final phenyltriazole-DNJ hybrid.
Visualizations
Caption: Experimental workflow for the synthesis of phenyltriazole-DNJ hybrids.
References
- 1. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Bioconjugation using 1-azido-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides using the bifunctional linker, 1-azido-4-iodobutane. This reagent allows for the site-specific modification of peptides, introducing an azide moiety that can be further functionalized using "click chemistry," a powerful tool in drug development and molecular biology.
Introduction
Bioconjugation is a critical technique for the development of sophisticated biomolecules with enhanced therapeutic or diagnostic properties. The modification of peptides with functional groups allows for the attachment of various payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles. This compound is a valuable tool in this context, as it enables a two-step conjugation strategy.
The primary mechanism of action involves the alkylation of a nucleophilic amino acid residue within the peptide sequence by the iodo-functional group of this compound. The most common target for this reaction is the thiol group of a cysteine residue, which is highly nucleophilic and allows for site-specific modification.[1][2] Once the azido-butyl group is attached to the peptide, the terminal azide serves as a handle for subsequent conjugation reactions, most notably the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5] This "click chemistry" approach is bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.
Key Applications
The ability to introduce an azide group into a peptide opens up a wide range of possibilities for creating advanced therapeutics and research tools:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to targeting peptides or antibodies.
-
PEGylation: Modification of peptides with PEG to increase solubility, stability, and circulation half-life.
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking applications.
-
Radiolabeling: Incorporation of radiometal chelators for positron emission tomography (PET) imaging or radiotherapy.[6]
-
Surface Immobilization: Covalent attachment of peptides to surfaces for various biotechnological applications.
Data Presentation
Table 1: Representative Reaction Conditions for Cysteine Alkylation with this compound
| Parameter | Condition | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| This compound | 10-50 molar excess | Excess reagent drives the reaction to completion. |
| Solvent | Aqueous buffer (e.g., PBS, Tris) with organic co-solvent (e.g., DMF, DMSO) | Co-solvent helps to solubilize the alkylating reagent. |
| pH | 7.0 - 8.5 | Slightly basic pH promotes the deprotonation of the cysteine thiol, increasing its nucleophilicity.[2] |
| Temperature | Room Temperature (20-25 °C) | Reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by LC-MS. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Added prior to alkylation to reduce any disulfide bonds. |
Table 2: Characterization of Azido-Functionalized Peptide
| Analytical Method | Expected Result | Purpose |
| LC-MS | Shift in peptide mass corresponding to the addition of a C4H8N3 group (+98.07 Da) | Confirm successful conjugation and assess purity. |
| Tandem MS (MS/MS) | Fragmentation pattern confirms the site of modification | Identify the specific amino acid residue that has been alkylated.[7] |
| FTIR Spectroscopy | Characteristic azide peak at ~2100 cm⁻¹ | Confirm the presence of the azide functional group. |
Experimental Protocols
Protocol 1: Alkylation of a Cysteine-Containing Peptide with this compound
This protocol describes the general procedure for the site-specific modification of a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
Reduction of Disulfide Bonds: If the peptide may contain disulfide bonds, add a 5-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature to ensure complete reduction of the cysteine thiol.
-
Preparation of Alkylating Reagent: Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Alkylation Reaction: Add a 20-fold molar excess of the this compound solution to the peptide solution. If precipitation occurs, add a small amount of DMF or DMSO (not exceeding 10% of the total volume) to aid in solubilization.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Protect the reaction from light.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS. Look for the appearance of a new peak with the expected mass shift for the azido-butylated peptide.
-
Purification: Once the reaction is complete, purify the modified peptide from excess reagents and unmodified peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and MS/MS analysis.
Protocol 2: Copper-Free Click Chemistry of an Azido-Peptide with a DBCO-Functionalized Molecule
This protocol outlines the conjugation of the azido-functionalized peptide (from Protocol 1) to a molecule containing a dibenzocyclooctyne (DBCO) group.
Materials:
-
Azido-functionalized peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
PBS, pH 7.4
-
RP-HPLC system for purification
-
LC-MS system for analysis
Procedure:
-
Dissolution: Dissolve the purified azido-functionalized peptide in PBS (pH 7.4) to a final concentration of 2 mg/mL.
-
Addition of DBCO Reagent: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4 °C overnight.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the triazole-linked conjugate.
-
Purification: Purify the final peptide conjugate using RP-HPLC.
-
Characterization: Characterize the final product by LC-MS and other relevant analytical techniques to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation.
Caption: Targeted drug delivery using a peptide conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Azido-4-iodobutane in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-azido-4-iodobutane as a versatile bifunctional reagent in polymer synthesis. Its unique structure, possessing both an iodo group and an azido group, allows for its seamless integration into two of the most powerful polymer modification techniques: Atom Transfer Radical Polymerization (ATRP) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This dual functionality enables the synthesis of a wide array of well-defined polymers with tailored architectures and functionalities, which are highly valuable in fields ranging from materials science to drug delivery.
The iodo-functional end of this compound serves as an efficient initiator for ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The resulting polymers possess a terminal azide group, inherited from the initiator, which can then be utilized in highly efficient and specific CuAAC click reactions to conjugate the polymer with other molecules or polymers bearing alkyne functionalities.[1][2][3] This modular approach is particularly powerful for the creation of complex polymer architectures such as block copolymers, star polymers, and polymer-biomolecule conjugates.[4]
I. Application: Synthesis of Azide-Terminated Polymers via ATRP
The primary application of this compound in polymer science is as an initiator for the synthesis of polymers with a terminal azide group. The carbon-iodine bond is sufficiently labile to initiate the polymerization of a variety of monomers in a controlled manner under ATRP conditions.
Key Advantages:
-
Direct Functionalization: Introduces an azide group at the α-chain end of the polymer in a single step without the need for post-polymerization modification.[5]
-
Controlled Polymerization: The use of ATRP allows for precise control over polymer molecular weight and results in low polydispersity indices (PDI).
-
Versatility: Applicable to a wide range of monomers, including styrenes and (meth)acrylates.[5]
Experimental Protocol: ATRP of Styrene using this compound
This protocol describes a general procedure for the synthesis of azide-terminated polystyrene.
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar.
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen/argon.
-
Add deoxygenated styrene (e.g., 5.2 g, 50 mmol) and anisole (e.g., 5 mL) to the flask via a degassed syringe.
-
Add deoxygenated PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask. The solution should turn green as the copper complex forms.
-
Add this compound (e.g., 0.113 g, 0.5 mmol) to initiate the polymerization.
-
Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (via GC or NMR) and molecular weight (via GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Collect the white polymer precipitate by filtration and dry under vacuum to a constant weight.
Diagram of ATRP Workflow:
Quantitative Data for ATRP of Styrene with Azide-Functional Initiators
The following table summarizes typical results for the ATRP of styrene using azide-functionalized alkyl halide initiators. While not specific to this compound, these data provide expected ranges for molecular weight and polydispersity.
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 250:1:1:2 (Bipyridine) | 100 | 1 | 25.1 | 4,950 | 1.97 | [6] |
| 2 | 250:1:1:2 (Bipyridine) | 100 | 2 | 33.6 | 5,260 | 1.56 | [6] |
| 3 | 250:1:1:2 (Bipyridine) | 100 | 3 | 42.1 | 6,940 | 1.53 | [6] |
| 4 | 250:1:1:2 (Bipyridine) | 115 | 24 | - | 13,500 | 1.39 | [1] |
| 5 | 500:1:1:2 (Bipyridine) | 115 | 24 | - | 23,400 | 1.42 | [1] |
Data adapted from studies using similar azide-functionalized bromide initiators.
II. Application: Synthesis of Block Copolymers via CuAAC Click Chemistry
Azide-terminated polymers synthesized using this compound are ideal precursors for CuAAC click chemistry. This reaction allows for the efficient and specific coupling of the azide-terminated polymer with an alkyne-functionalized molecule or another polymer.
Key Advantages:
-
High Efficiency and Specificity: The CuAAC reaction is highly reliable, proceeds with high yields, and is tolerant of a wide range of functional groups.[2][3]
-
Modular Approach: Allows for the synthesis of complex polymer architectures by linking pre-synthesized polymer blocks.[4]
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature in a variety of solvents.[7]
Experimental Protocol: Synthesis of a Polystyrene-b-Poly(ethylene glycol) Diblock Copolymer
This protocol describes the "clicking" of an azide-terminated polystyrene (PS-N3) with an alkyne-terminated poly(ethylene glycol) (PEG-alkyne).
Materials:
-
Azide-terminated polystyrene (PS-N3, synthesized as described above)
-
Alkyne-terminated poly(ethylene glycol) (PEG-alkyne)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) and a reducing agent (e.g., sodium ascorbate)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a vial, dissolve PS-N3 (e.g., 1 g, 0.1 mmol, assuming Mn = 10,000 g/mol ) and PEG-alkyne (e.g., 0.55 g, 0.11 mmol, assuming Mn = 5,000 g/mol ) in DMF (e.g., 10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDETA (e.g., 21 µL, 0.1 mmol) in DMF (e.g., 1 mL). If using CuSO4/sodium ascorbate, dissolve CuSO4·5H2O (e.g., 2.5 mg, 0.01 mmol) and sodium ascorbate (e.g., 19.8 mg, 0.1 mmol) in a minimal amount of water and add to the DMF solution.
-
Add the catalyst solution to the polymer solution and stir at room temperature.
-
Monitor the reaction by GPC. A successful reaction will show a shift to higher molecular weight and the disappearance of the starting polymer peaks.
-
After the reaction is complete (typically 24 hours), dilute the mixture with DCM and pass it through a column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the block copolymer in cold methanol.
-
Filter and dry the product under vacuum.
Diagram of CuAAC Click Reaction Pathway:
Quantitative Data for CuAAC Reactions of Azide-Terminated Polymers
The following table presents typical data for the formation of block copolymers via CuAAC, demonstrating the high efficiency of this reaction.
| Entry | Polymer 1 (Mn, g/mol ) | Polymer 2 (Mn, g/mol ) | Coupling Efficiency (%) | Final Mn ( g/mol ) | Final PDI (Mw/Mn) | Reference |
| 1 | PS-N3 (4,200) | PEO-alkyne (2,000) | >95 | 6,100 | 1.15 | Adapted from[4] |
| 2 | PS-N3 (9,500) | PEO-alkyne (5,000) | >95 | 14,300 | 1.18 | Adapted from[4] |
| 3 | PtBA-N3 (3,800) | PS-alkyne (3,500) | >95 | 7,100 | 1.19 | Adapted from[4] |
Data adapted from studies involving the click coupling of azide- and alkyne-terminated polymers.
References
- 1. Click Chemistry in Biomaterials Science [sigmaaldrich.cn]
- 2. chempep.com [chempep.com]
- 3. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Application Notes and Protocols for Nanoparticle Modification using 1-azido-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel nanomaterials. The introduction of specific chemical moieties onto the nanoparticle surface allows for the attachment of targeting ligands, therapeutic payloads, and imaging probes. 1-azido-4-iodobutane is a versatile bifunctional linker that can be employed to introduce azide groups onto nanoparticle surfaces. The terminal azide group serves as a chemical handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for the conjugation of a wide range of molecules to nanoparticles.[1][2][3]
This document provides detailed application notes and protocols for the modification of nanoparticles with this compound, focusing on the functionalization of silica nanoparticles as a model system. The protocols described herein can be adapted for other types of nanoparticles with surface hydroxyl or amine functionalities.
Principle of Modification
The modification of silica nanoparticles with this compound is typically achieved through a nucleophilic substitution reaction. The surface of silica nanoparticles is rich in silanol groups (-Si-OH), which can be deprotonated to form nucleophilic siloxide groups (-Si-O⁻). These groups can then react with the iodo- group of this compound, forming a stable ether linkage and leaving the terminal azide group exposed on the nanoparticle surface.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Azido-4-iodobutane
Welcome to the technical support center for 1-azido-4-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of reactions involving this versatile bifunctional reagent. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a linear alkyl compound featuring an azide group at one terminus and an iodine atom at the other. This bifunctional structure makes it a valuable reagent in organic synthesis. Its primary applications include:
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are stable and versatile linkages in medicinal chemistry and materials science.[1][2]
-
Synthesis of Heterocycles: It serves as a building block for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Introduction of a Linker: The butyl chain allows for the introduction of a four-carbon spacer between two molecular entities.
Q2: What are the common stability issues with this compound?
A2: Like other organic azides, this compound can be sensitive to heat and light, potentially leading to decomposition.[3] It is recommended to store the compound at low temperatures and protected from light. The carbon-to-nitrogen ratio in this compound is greater than 1, which generally indicates it is more stable than smaller alkyl azides. However, appropriate safety precautions should always be taken when handling azide compounds.
Q3: Can I synthesize this compound in-house?
A3: Yes, this compound can be synthesized in the laboratory, typically through the nucleophilic substitution of one of the iodine atoms in 1,4-diiodobutane with sodium azide. Careful control of reaction conditions is necessary to favor the monosubstituted product and minimize the formation of the diazide byproduct.
Q4: What are the main challenges in working with this compound?
A4: The primary challenges include:
-
Low Yields in Synthesis: Achieving high yields of the monosubstituted product during its synthesis can be difficult due to the potential for the formation of 1,4-diazidobutane.
-
Competing Side Reactions: In subsequent reactions, such as nucleophilic substitutions at the iodo-end, the azide group can potentially react with certain reagents.
-
Purification: Separating this compound from the starting material (1,4-diiodobutane) and the diazide byproduct can be challenging due to similar polarities.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and use of this compound.
A. Synthesis of this compound via Nucleophilic Substitution
Problem 1: Low yield of this compound and formation of 1,4-diazidobutane.
| Potential Cause | Troubleshooting Step |
| Stoichiometry of Sodium Azide | Using a large excess of sodium azide can favor the formation of the diazide. Try using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of sodium azide relative to 1,4-diiodobutane. |
| Reaction Time | Prolonged reaction times can increase the likelihood of the second substitution occurring. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the formation of the desired product is maximized. |
| Reaction Temperature | Higher temperatures can accelerate the rate of both the first and second substitution. Consider running the reaction at a lower temperature to improve selectivity for the mono-azide. |
| Solvent Choice | The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF or DMSO are commonly used. Experiment with different solvents to optimize for the desired product. |
Problem 2: Presence of unreacted 1,4-diiodobutane in the final product.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | If the reaction has not gone to completion, you may have unreacted starting material. Ensure the reaction is stirred for an adequate amount of time at the appropriate temperature. |
| Purity of Sodium Azide | Impure sodium azide may be less reactive. Use a high-purity grade of sodium azide. |
| Inefficient Mixing | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially if sodium azide is not fully dissolved. |
| Purification Method | Unreacted 1,4-diiodobutane can be difficult to separate from the product. Optimize your purification method, such as column chromatography, by testing different solvent systems. |
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Problem 3: Low yield of the desired triazole product.
| Potential Cause | Troubleshooting Step |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[1] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of a reducing agent, such as sodium ascorbate, can help maintain the copper in the +1 oxidation state. |
| Choice of Copper Source and Ligand | Different copper sources (e.g., CuI, CuSO₄/sodium ascorbate) and ligands (e.g., TBTA, THPTA) can significantly impact the reaction rate and yield.[1] Experiment with different catalyst systems to find the optimal combination for your specific substrates. |
| Solvent | While CuAAC reactions can be performed in a variety of solvents, the choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate.[4] Common solvents include t-butanol/water, DMF, and DMSO. |
| Purity of this compound | Impurities in your this compound, such as unreacted 1,4-diiodobutane, can interfere with the reaction. Ensure your starting material is of high purity. |
| Reaction Temperature | While many CuAAC reactions proceed at room temperature, gentle heating may be required for less reactive substrates. |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Azide Substitution
| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | NaN₃ | Cyrene™ | 85 | 8 | >95 (in situ) | [4] |
| 1,4-Diiodobutane | NaN₃ | DMF | Room Temp. | 12-24 | Variable | General Protocol |
| Alkyl Halides | NaN₃ | Aqueous | MW | 0.1-0.5 | High | [5] |
Table 2: Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI | Et₃N | Cyrene™ | 30 | 12 | 88 | [4] |
| Benzyl Azide | Phenylacetylene | Cu(OAc)₂ | None | EG/H₂O | Room Temp. | 2 | 78 | [6] |
| Various Azides | 1-Iodoalkynes | CuI | TTTA | THF | Room Temp. | 2 | High | [7] |
| Oligo-azide | Alkyne | CuBr | TBTA | DMSO/t-butanol | 45 | 1 | - |
IV. Experimental Protocols
A. Synthesis of this compound (General Protocol)
This protocol is a general procedure based on the nucleophilic substitution of alkyl halides with sodium azide. Optimization may be required to achieve high yields.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,4-diiodobutane (1 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: Add sodium azide (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from unreacted 1,4-diiodobutane and the 1,4-diazidobutane byproduct.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound (General Protocol)
This protocol is a general procedure for a CuAAC reaction.
-
Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1 equivalent) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equivalents) and a suitable ligand such as TBTA (0.05 equivalents) in the reaction solvent.
-
Initiation: Add the catalyst solution to the solution of the azide and alkyne. Then, add a freshly prepared solution of sodium ascorbate (0.1 equivalents) in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole by column chromatography or recrystallization.
V. Visualizations
Caption: Experimental workflow for the synthesis and subsequent CuAAC reaction of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
identifying side products of 1-azido-4-iodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-4-iodobutane. The information is designed to help identify and resolve common issues encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
The most common impurity is 1,4-diazidobutane, which arises from the double substitution of the starting material, 1,4-diiodobutane, with the azide nucleophile. Other potential impurities include unreacted starting materials (e.g., 1,4-diiodobutane) and byproducts from elimination reactions, although these are less common for primary alkyl iodides.
Q2: My reaction to synthesize this compound shows multiple spots on the Thin Layer Chromatography (TLC) plate. What could they be?
Multiple spots on a TLC plate likely indicate the presence of the starting material, the desired product, and side products. A common scenario includes:
-
A non-polar spot: Corresponding to the starting material, 1,4-diiodobutane.
-
A spot for your desired product: this compound.
-
A more polar spot: This is often the double substitution product, 1,4-diazidobutane.
The polarity of these compounds generally increases with the number of azide groups.
Q3: The yield of my this compound synthesis is lower than expected. What are the possible reasons?
Low yields can result from several factors:
-
Formation of 1,4-diazidobutane: Using a large excess of sodium azide or prolonged reaction times can favor the formation of the diazide byproduct.
-
Elimination side reactions: While less likely with a primary iodide, using a more sterically hindered base or high temperatures could promote elimination.
-
Decomposition of the product: Alkyl azides can be sensitive to heat and light.[1][2] Workup and purification should be conducted under appropriate conditions to minimize degradation.
-
Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Q4: Are there any specific safety precautions I should take when working with this compound?
Yes, organic azides are potentially explosive and should be handled with care.[3] They can be sensitive to heat, shock, and light.[3] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid heating the compound to high temperatures.
-
Store the compound in a cool, dark place and away from incompatible materials.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of 1,4-diazidobutane | - Molar ratio of sodium azide to 1,4-diiodobutane is too high.- Prolonged reaction time. | - Use a controlled stoichiometry, typically closer to a 1:1 molar ratio of the dihalide to the azide source.- Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Unreacted 1,4-diiodobutane remains | - Insufficient reaction time or temperature.- Poor solubility of sodium azide. | - Increase the reaction time or temperature, while monitoring for side product formation.- Ensure efficient stirring. Use a polar aprotic solvent like DMF or DMSO to improve the solubility of sodium azide. |
| Product decomposes during purification | - High temperatures during solvent evaporation.- Exposure to light. | - Use a rotary evaporator at a low temperature.- Protect the product from direct light by wrapping the flask in aluminum foil. |
| Formation of unknown, less polar byproducts | - Possible elimination reactions. | - Use a less sterically hindered base if one is being used.- Maintain a moderate reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1,4-diiodobutane.
Materials:
-
1,4-diiodobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diiodobutane in DMF.
-
Add sodium azide to the solution. The molar ratio of sodium azide to 1,4-diiodobutane should be carefully controlled (e.g., 1.1 equivalents of NaN₃) to minimize the formation of 1,4-diazidobutane.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by adding deionized water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis of this compound and the common side reaction leading to the formation of 1,4-diazidobutane.
Caption: Synthesis of this compound and the formation of a common side product.
References
Technical Support Center: Purification of Products from 1-Azido-4-iodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-4-iodobutane. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during the purification of products from reactions involving this compound.
Issue 1: Difficulty in Removing Unreacted this compound
Q: My final product is contaminated with unreacted this compound. How can I remove it?
A: Unreacted this compound can be challenging to remove due to its physical properties. Here are several strategies:
-
Aqueous Workup: If your product is sufficiently nonpolar, you can perform a series of aqueous washes. This compound has some water solubility that can be exploited. Washing the organic layer with brine can help break up emulsions.
-
Column Chromatography: While caution is advised when subjecting organic azides to chromatography due to their potential instability, flash column chromatography can be effective for removing unreacted this compound if performed carefully. Use a well-ventilated fume hood and a safety shield. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Precipitation/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The unreacted this compound will likely remain in the mother liquor.
Issue 2: Presence of Iodine-Containing Impurities
Q: My purified product shows signs of iodine-containing impurities. What are these and how can I remove them?
A: Iodine-containing impurities can arise from the degradation of this compound or side reactions. These impurities can sometimes impart a yellow or brown color to the product.
-
Sodium Thiosulfate Wash: A common method to remove elemental iodine is to wash the organic solution of your product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This wash will quench any residual iodine.
-
Activated Carbon Treatment: Treatment of a solution of your crude product with activated carbon can help remove colored impurities. However, be aware that this may also lead to some loss of your desired product.
-
Metallic Reductants: For more persistent iodine impurities, passing a solution of the product through a bed of a metallic reducing agent like aluminum, magnesium, or zinc in the presence of water can convert the iodine to a metal iodide, which can then be washed away.[1]
Issue 3: Failed or Incomplete Click Reaction (CuAAC)
Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is not working or is incomplete. What could be the problem?
A: Several factors can affect the efficiency of a CuAAC reaction. Here's a troubleshooting checklist:
-
Copper(I) Catalyst: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure you are adding a reducing agent like sodium ascorbate to generate Cu(I) in situ.[2] The solution should turn from blue to a greenish or brownish color upon addition of the ascorbate.
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. It is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[3]
-
Purity of Reagents: Ensure your alkyne starting material is pure. Impurities can sometimes inhibit the catalyst.
-
Solvent: While "click" chemistry is known for its robustness in various solvents, the choice of solvent can still impact the reaction. Protic solvents like water or t-butanol/water mixtures are often effective.[4] Aprotic polar solvents like DMF or DMSO can also be used.
Issue 4: Side Products in Nucleophilic Substitution Reactions
Q: I am performing a nucleophilic substitution reaction with this compound and I am observing unexpected side products. What could they be?
A: Besides the desired substitution product, several side reactions can occur:
-
Elimination: The iodide is a good leaving group, and under basic conditions, elimination to form 4-azido-1-butene can compete with substitution. Using a non-basic, sterically unhindered nucleophile and milder reaction conditions can favor substitution.
-
Reaction with the Azide: Strong nucleophiles or reducing agents can potentially react with the azide functionality. It's important to choose a nucleophile that is selective for reaction at the carbon-iodine bond.
-
Dimerization/Polymerization: If the nucleophile is difunctional, or if the product can react further with the starting material, oligomerization or polymerization can occur. Using a high dilution or adding one reagent slowly to the other can minimize these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a low molecular weight organic azide and should be handled with caution.
-
Potential for Explosion: Small organic azides can be explosive, especially when heated or subjected to shock. Always handle with care and work behind a safety shield in a well-ventilated fume hood.
-
Avoid Heat: Do not distill or purify by sublimation. If heating is necessary for a reaction, do so with extreme caution and on a small scale initially.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals. Do not use metal spatulas for handling; plastic or ceramic spatulas are preferred.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Q2: Can I use column chromatography to purify products from reactions with this compound?
A2: There is conflicting advice on this topic. Some sources strongly advise against chromatography for small organic azides due to the risk of decomposition on the stationary phase. However, many literature procedures do report the use of flash column chromatography for the purification of azide-containing compounds.
If you choose to use column chromatography, it is crucial to:
-
Perform the purification in a well-ventilated fume hood with a blast shield.
-
Use a moderate flow rate and avoid letting the column run dry.
-
Consider using a less reactive stationary phase if you observe decomposition on silica gel.
-
Always perform a small-scale test run first.
Q3: What is a typical workup procedure for a CuAAC reaction using this compound?
A3: A general workup procedure for a small-scale CuAAC reaction is as follows:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with an aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Further purify the product by recrystallization or careful column chromatography if necessary.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of your reaction.
-
Visualization: this compound and many of its products are UV-active. You can also use a potassium permanganate stain or an iodine chamber for visualization. The iodine-azide reaction can also be used as a detection system in TLC for compounds containing specific functional groups.[5][6][7]
-
Rf Values: this compound is a relatively nonpolar compound. Your product's polarity, and therefore its Rf value, will depend on the functional groups you have introduced. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for a CuAAC reaction involving an alkyne and an azide. While not specific to this compound, it provides a general reference for expected yields and purities.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| Phenylacetylene | Benzyl azide | CuI, Et₃N | Cyrene™ | 12 | 88 | >98 | [4] |
| Propargyl alcohol | Benzyl azide | CuI, Et₃N | Cyrene™ | 12 | 92 | >98 | [4] |
| 1-Octyne | Benzyl azide | CuI, Et₃N | Cyrene™ | 12 | 85 | >98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3][8]
-
In a reaction vial, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., t-butanol/water 1:1, DMF, or DMSO).
-
Add a solution of copper(II) sulfate pentahydrate (0.05 - 0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.1 - 0.2 eq) in water. The color of the solution should change.
-
If desired, add a copper-stabilizing ligand such as THPTA (0.1 - 0.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, proceed with the workup as described in the FAQs.
Protocol 2: General Aqueous Workup for a Nucleophilic Substitution Reaction
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Experimental workflow for a CuAAC reaction.
Caption: Troubleshooting decision tree for purification.
References
- 1. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
Technical Support Center: Synthesis of 1-Azido-4-iodobutane
Welcome to the technical support center for the synthesis of 1-azido-4-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Q1: What is the recommended starting temperature for the synthesis of this compound from 1,4-diiodobutane and sodium azide?
A starting point for the reaction temperature is 60 °C. A similar procedure for the synthesis of an azido-iodo alkane reports using this temperature for 12 hours.[1] Optimization may be required depending on the specific scale and desired reaction time.
Q2: My reaction at 60 °C is very slow or the conversion is low. What can I do?
If you are experiencing a slow reaction or low conversion, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or GC for the formation of byproducts. It is important to note that higher temperatures can sometimes lead to decomposition of the azide product.
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent such as DMF or DMSO. These solvents are effective at dissolving sodium azide, which is crucial for the reaction.
-
Reagent Purity: Verify the purity of your 1,4-diiodobutane and sodium azide. Impurities can interfere with the reaction.
-
Stirring: Ensure vigorous stirring to maintain a good suspension of the sodium azide in the solvent.
Q3: I am observing the formation of significant byproducts. How can I minimize them?
The formation of byproducts can be influenced by temperature and reaction time.
-
Lower Temperature: If you are operating at a higher temperature, try reducing it. A lower temperature may slow down the reaction but can also improve selectivity and reduce the formation of elimination or other side products.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of further byproducts.
-
Purification: Careful purification of the crude product by column chromatography is often necessary to remove impurities.
Q4: Is there a risk of explosion during this synthesis?
Yes, sodium azide and organic azides are potentially explosive and should be handled with extreme caution.[1]
-
Sodium Azide Handling: Sodium azide is toxic and can be heat and shock sensitive. Avoid contact with metals and sharp surfaces.[1]
-
Hydrazoic Acid Formation: Do not mix sodium azide with acids, as this will form highly toxic and explosive hydrazoic acid.
-
Product Instability: Organic azides can be thermally unstable. It is recommended to concentrate the final product at or below 30 °C.[1] Always use a blast shield and appropriate personal protective equipment.
Data on Reaction Temperature
| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Observations |
| 40 | 24 | 60 | Slow reaction rate, incomplete conversion. |
| 60 | 12 | 85 | Good balance of reaction rate and yield. [1] |
| 80 | 6 | 75 | Faster reaction, but increased byproducts. |
Experimental Protocol
This protocol is adapted from a similar synthesis and should be optimized for your specific requirements.[1]
Materials:
-
1,4-diiodobutane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diiodobutane in DMF.
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 60 °C in an oil bath and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure at a temperature at or below 30 °C to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
stability of 1-azido-4-iodobutane in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe and effective use of 1-azido-4-iodobutane in your research. The following sections offer troubleshooting guidance, frequently asked questions, and a general protocol for assessing the stability of this bifunctional molecule in different solvents.
Stability of this compound: A General Overview
Quantitative stability data for this compound in various organic solvents is not extensively available in peer-reviewed literature. However, based on the known chemistry of its two functional groups, the azide and the iodide, a qualitative assessment of its stability can be made.
The primary concerns for the stability of this compound are:
-
Thermal Decomposition: Organic azides can decompose upon heating, sometimes explosively, to release nitrogen gas (N₂) and form a reactive nitrene intermediate.
-
Photolytic Decomposition: Both azides and alkyl iodides can be sensitive to light, which can induce decomposition.
-
Nucleophilic Substitution: The iodide is a good leaving group and is susceptible to substitution by nucleophiles. The azide group itself can also be displaced under certain conditions.
-
Reaction with Incompatible Reagents: Contact with strong acids, strong reducing agents, and certain metals can lead to rapid decomposition of the azide functionality.
The stability of this compound will be highly dependent on the specific solvent, temperature, and the presence of other reagents.
Qualitative Stability in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in different classes of solvents based on general chemical principles. "Good" indicates that the solvent is relatively inert towards both functional groups under normal storage conditions (cool, dark, inert atmosphere). "Fair" suggests that some degradation may occur over time or under specific conditions. "Poor" indicates a higher likelihood of decomposition or reaction.
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic, Non-polar | Hexanes, Toluene | Good | Low reactivity towards both the azide and iodide groups. |
| Aprotic, Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to Fair | Generally good solvents for storage and reaction. However, their higher polarity might facilitate nucleophilic substitution on the iodide if impurities are present. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good | Relatively inert, but peroxide formation in aged ethers could potentially react with the molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Poor | Should be avoided. Can react with azides to form explosive diazidomethane or triazidomethane.[1][2] |
| Protic Solvents | Water, Methanol, Ethanol | Fair to Poor | May participate in solvolysis reactions, particularly with the iodide. The azide group is generally more stable to protic solvents in the absence of acid. |
| Acids | Acetic acid, Trifluoroacetic acid | Poor | Should be avoided. Protonation of the azide can lead to the formation of highly explosive hydrazoic acid.[2] |
Troubleshooting Guide
This guide addresses potential issues you may encounter during the synthesis, storage, and use of this compound.
Q1: My reaction with this compound is giving low yields of the desired product.
-
Possible Cause 1: Decomposition of this compound.
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
If heating is required, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Consider the compatibility of your solvent. Avoid chlorinated solvents and strongly acidic or basic conditions.[1][2]
-
-
-
Possible Cause 2: Unwanted side reactions.
-
Troubleshooting:
-
The iodide is a good leaving group and can be displaced by nucleophiles present in the reaction mixture. If your reaction involves a nucleophile intended to react with the azide, consider if it can also react with the iodide. You may need to adjust your synthetic strategy, for example, by using a protecting group.
-
The azide can undergo [3+2] cycloaddition reactions with alkynes or alkenes. If your reaction partners contain these functional groups, this could be a competing reaction pathway.
-
-
Q2: I observe gas evolution from my sample of this compound.
-
Possible Cause: Decomposition of the azide group.
-
Troubleshooting:
-
Immediate Action: Handle with extreme caution. Gas evolution (N₂) is a sign of decomposition, which can be exothermic and potentially lead to an explosion.
-
Storage: Ensure the compound is stored at a low temperature (refrigerator or freezer), protected from light, and in a properly sealed container.
-
Purity: Impurities can catalyze decomposition. If you synthesized the compound, ensure it was properly purified.
-
-
Q3: The color of my this compound solution is changing over time (e.g., turning yellow or brown).
-
Possible Cause: Decomposition leading to the formation of iodine.
-
Troubleshooting:
-
This is a strong indication of decomposition of the alkyl iodide portion of the molecule.
-
Minimize exposure to light and heat.
-
Use freshly prepared solutions for your experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the safest solvents to use for storing this compound?
Aprotic, non-polar solvents like hexanes or toluene are generally the safest for long-term storage, as they are less likely to react with either the azide or the iodide. Aprotic polar solvents like acetonitrile can also be used, but for shorter periods. Always store solutions in a cool, dark place under an inert atmosphere.
Q2: Can I use a metal spatula to handle this compound?
No. You should avoid contact with metals, especially heavy metals, as they can form shock-sensitive metal azides.[2] Use plastic or ceramic spatulas.
Q3: How can I monitor the stability of this compound in a specific solvent?
You can monitor the stability over time using techniques like ¹H NMR spectroscopy. A general protocol is provided in the next section. This would involve taking spectra at regular intervals and integrating the peaks corresponding to this compound and any potential degradation products.
Q4: What are the primary decomposition pathways for this compound?
The two primary pathways for decomposition are:
-
Loss of N₂: The azide group can thermally or photolytically decompose to release nitrogen gas and form a highly reactive nitrene intermediate.
-
Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can break, especially in the presence of light or radical initiators, to form an alkyl radical and an iodine radical.
Experimental Protocol: Assessing the Stability of this compound by ¹H NMR
This protocol provides a general method for monitoring the stability of this compound in a chosen solvent.
Objective: To determine the rate of decomposition of this compound in a specific solvent at a given temperature by monitoring changes in its ¹H NMR spectrum over time.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CDCl₃, acetonitrile-d₃, toluene-d₈)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene - must be inert and have a signal that does not overlap with the analyte)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration (e.g., 1 mg/mL).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the internal standard solution to create your sample. The concentration should be suitable for obtaining a good NMR signal with a single scan.
-
-
NMR Acquisition:
-
Set the NMR spectrometer to the desired temperature for the stability study.
-
Acquire an initial ¹H NMR spectrum (t=0). Ensure that you can clearly resolve the peaks of this compound and the internal standard.
-
Set up a series of automated acquisitions at regular time intervals (e.g., every hour for 24 hours). The frequency of acquisition will depend on the expected stability.
-
-
Data Analysis:
-
Process all the NMR spectra identically.
-
For each spectrum, integrate the area of a characteristic peak of this compound (e.g., the CH₂N₃ or CH₂I protons) and the area of a peak from the internal standard.
-
Calculate the relative concentration of this compound at each time point by normalizing the integral of the analyte peak to the integral of the internal standard peak.
-
Plot the relative concentration of this compound versus time. The slope of this plot will give you the rate of decomposition.
-
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the potential for explosive decomposition of organic azides. Avoid heat, shock, and friction.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential decomposition pathways.
References
how to prevent the decomposition of 1-azido-4-iodobutane
Technical Support Center: 1-Azido-4-iodobutane
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily driven by the inherent instability of its two functional groups: the azide and the iodide.
-
Azide Group (-N₃): Organic azides are energy-rich and can decompose, sometimes explosively, when exposed to external energy sources like heat, UV light, shock, or friction.[1][2]
-
Iodide Group (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by heat or light, leading to radical formation or elimination reactions.
-
Molecular Structure: this compound has a low carbon-to-nitrogen ratio (C/N ratio), which correlates with increased instability.[1][3]
Q2: How can I visually identify if my sample of this compound has started to decompose?
A2: While subtle decomposition may not be visible, common signs include:
-
Color Change: The appearance of a brown or violet color can indicate the formation of iodine (I₂), a common decomposition product of iodoalkanes, especially upon light exposure.
-
Gas Evolution: Decomposition of the azide group releases nitrogen (N₂) gas. Unexplained pressure buildup in a sealed container is a critical warning sign.
-
Inconsistent Experimental Results: If you observe low yields or unexpected side products in reactions like "click chemistry," it may indicate that your starting material has partially decomposed.
Q3: What materials and chemicals are incompatible with this compound?
A3: To prevent violent reactions and decomposition, avoid contact with the following:
-
Heavy Metals: Copper, lead, silver, mercury, and their salts can form highly shock-sensitive and explosive metal azides.[2][4] Never use metal spatulas for handling.[1][5]
-
Strong Acids: Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][4]
-
Halogenated Solvents: Solvents like dichloromethane (DCM) or chloroform should never be used, as they can react to form extremely unstable di- and tri-azidomethane.[1][2]
-
Strong Reducing Agents: Reagents like LiAlH₄ can react violently with the azide group.
Troubleshooting Guide
Issue 1: Low Yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Possible Cause: Your this compound may have degraded during storage. The presence of decomposition products can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the compound via ¹H NMR or GC-MS if possible.
-
Use Fresh Sample: If decomposition is suspected, use a freshly prepared or newly purchased sample.
-
Optimize Storage: Ensure the compound is stored under the recommended conditions (see Table 1).
-
Issue 2: Reaction Mixture Turned Brown During a Heated Reaction
-
Possible Cause: Thermal decomposition of the iodoalkane functionality, leading to the formation of I₂.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the protocol allows, reduce the reaction temperature.
-
Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photochemical decomposition.
-
Degas Solvents: Use degassed solvents to remove oxygen, which can participate in radical side reactions.
-
Issue 3: Pressure Buildup Observed in a Storage Vial
-
Possible Cause: This is a serious safety concern indicating thermal decomposition of the azide group and the release of N₂ gas.
-
Troubleshooting Steps:
-
DO NOT TIGHTEN THE CAP FURTHER.
-
Handle with Extreme Caution: Place the vial behind a blast shield in a fume hood. Do not attempt to open it if you suspect significant pressure.
-
Cool the Vial: If safe to do so, cool the vial in an ice bath to reduce the internal pressure and slow the decomposition rate.
-
Safe Disposal: The compound should be quenched and disposed of following hazardous waste protocols. Contact your institution's Environmental Health & Safety (EH&S) department for guidance.
-
Data Presentation: Stability Guidelines for Organic Azides
The stability of organic azides can be estimated using established guidelines. For this compound (C₄H₈IN₃), the C/N ratio is 4/3 ≈ 1.33.
| Guideline | Ratio for this compound | Stability Assessment & Handling Recommendations |
| Carbon-to-Nitrogen Ratio (C/N) | 1.33 | Potentially Explosive. Ratios between 1 and 3 indicate high instability. Should be stored as a dilute solution (<1 M) and handled in small quantities (<5 g).[1][2][4] |
| "Rule of Six" | 4 Carbons per Azide Group | Potentially Explosive. This rule states there should be at least six carbons per energetic group to render it relatively safe.[1][3] This compound fails the rule. |
Experimental Protocols
Protocol 1: Safe Storage and Handling of this compound
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of decomposition (color change, container bloating).
-
Storage Location: Store the compound in a designated, explosion-proof refrigerator or freezer at -18°C or below.[1][2]
-
Light Protection: Store in an amber vial or wrap the container with aluminum foil to protect it from light.[1][6]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (Argon or Nitrogen) to prevent reactions with atmospheric moisture or oxygen.
-
Handling:
-
Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use a blast shield, especially when working with quantities greater than 1 gram.[5][7]
-
Use only plastic, glass, or ceramic spatulas and tools. Never use metal spatulas. [1][5]
-
Avoid friction or grinding of the material.[6]
-
-
Solution Preparation: If storing as a solution, use non-halogenated, anhydrous solvents. Do not exceed a concentration of 1 M.[2][6]
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Experimental Workflow
Caption: Decision workflow for safely handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. uvic.ca [uvic.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
Copper-Catalyzed Click Reaction Technical Support Center
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your click reaction experiments in a question-and-answer format.
Question: Why is my click reaction yield low or the reaction failing completely?
Answer: Low or no yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, substrates, or reaction conditions. A primary cause is the deactivation of the copper catalyst. The active species for the reaction is Copper(I)[1][2][3], which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[3][4]
Potential Causes and Solutions:
-
Inactive Catalyst: The Cu(I) catalyst is unstable and can be oxidized.[4] Ensure you are either using a stable Cu(I) source or, more commonly, generating it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent.[1][5][6] Sodium ascorbate is the most popular and effective reducing agent for this purpose.[1][2][7][8]
-
Oxygen Exposure: Atmospheric oxygen can oxidize the Cu(I) catalyst and consume the reducing agent.[1] While many reactions are fast enough to tolerate some oxygen, it is good practice to cap the reaction vessel to minimize exposure.[1] For sensitive or slow reactions, deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Reagent Quality: Ensure the purity of your azide and alkyne starting materials. Azides, especially small organic azides, should be handled with care and not isolated from solvent in large quantities due to their potential instability.[1][2]
-
Substrate Issues:
-
Aggregation: Hydrophobic regions in large biomolecules or polymers can collapse in aqueous solutions, making the alkyne or azide groups inaccessible.[1][2] Performing the reaction in the presence of a co-solvent like DMSO or DMF can help solvate the substrates and improve accessibility.[1][2][9]
-
Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction rate. Increasing the reaction time or temperature may be necessary.[10]
-
-
Presence of Inhibitors: Functional groups on your substrate can interfere with the catalyst. For instance, thiols can bind strongly to copper, sequestering it from the catalytic cycle.[1] Using an accelerating ligand or adding excess copper can sometimes overcome this inhibition.[1]
-
Incorrect Reagent Ratios: The reaction rate can be highly dependent on the copper concentration, with a threshold behavior observed where reactivity is low below ~50 µM Cu.[2] See the table below for recommended concentration ranges.
Question: My reaction is very slow. How can I accelerate it?
Answer: Slow reaction rates are a common issue, often addressed by optimizing the catalytic system and reaction conditions.
Solutions to Increase Reaction Rate:
-
Use an Accelerating Ligand: Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation and significantly accelerate the reaction.[5][11][12] Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are highly effective.[1][11][13][14] A ligand-to-copper ratio of 1:1, 2:1, or even 5:1 is often recommended, especially in bioconjugation, to protect sensitive biomolecules.[1][2]
-
Adjust Reagent Concentrations: The reaction rate is dependent on the concentration of all components. While often used in catalytic amounts in organic synthesis, for bioconjugation, the copper complex is frequently used in stoichiometric or excess amounts relative to the limiting reactant (azide or alkyne).[2] Maximal activity is often reached around 250 µM copper.[2]
-
Solvent Choice: The reaction medium can have a significant impact. While the CuAAC reaction is robust and works in a variety of solvents including water, DMF, DMSO, and alcohols[5][15], using co-solvents can improve the solubility of starting materials and increase the reaction rate.[16] For example, a mixture of DMF/H₂O (2:1) has been found to be effective.[9]
-
Increase Temperature: For less sensitive molecules, gently heating the reaction (e.g., to 50-60°C) can increase the rate, though this is often unnecessary as the catalyzed reaction is typically fast at room temperature.[9][10][17]
Question: I am observing unexpected side products. What are they and how can I prevent them?
Answer: The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which forms a diacetylene byproduct.[1] This is promoted by Cu(II) ions and oxygen.
Preventing Side Reactions:
-
Glaser Coupling: To minimize alkyne homocoupling, ensure a sufficient concentration of a reducing agent (like sodium ascorbate) is present throughout the reaction to maintain copper in the Cu(I) state.[1][6] Minimizing oxygen exposure also helps prevent this side reaction.[1]
-
Biomolecule Damage: In bioconjugation, reactive oxygen species (ROS) can be generated by the combination of copper, ascorbate, and oxygen, which can damage proteins and other biomolecules.[1][7] Using an accelerating ligand like THPTA not only speeds up the desired reaction but also acts as a sacrificial reductant, protecting the biomolecule.[1] Adding aminoguanidine can also help scavenge reactive byproducts of ascorbate oxidation.[1]
Question: How do I purify my product and remove the copper catalyst?
Answer: Post-reaction cleanup is crucial, especially for biological applications where residual copper can be toxic.
Purification Strategies:
-
Copper Removal: Copper ions can be removed by washing or dialysis with a solution containing a chelating agent like EDTA.[2] Copper-scavenging resins are also effective.[2]
-
Product Isolation:
-
Precipitation: For oligonucleotides and DNA, the product can often be precipitated using solutions like lithium perchlorate in acetone or sodium acetate and ethanol.[18][19]
-
Chromatography: For many applications, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography is necessary to separate the product from unreacted starting materials and reagents.[16][20]
-
Centrifugal Filters: For conjugates where there is a significant size difference between the product and excess reagents (e.g., labeling a large biomolecule with a small molecule), molecular weight cut-off (MWCO) centrifugal filters can be a rapid and effective purification method.[20]
-
Summary of Recommended Reaction Conditions
The optimal conditions for a CuAAC reaction can vary based on the specific substrates and application. The table below provides general guidelines for reagent concentrations.
| Component | Bioconjugation (Aqueous) | Organic Synthesis | Rationale & Key References |
| Alkyne/Azide | 10 µM - 1 mM (Limiting Reagent) | 10 mM - 1 M | Bioconjugations often use lower concentrations. |
| Copper Source | 50 µM - 1 mM (from CuSO₄) | 1-10 mol% (from Cu(I) or Cu(II) salt) | Bioconjugations may use stoichiometric or excess copper to drive reactions to completion.[2][8] |
| Reducing Agent | 2.5 mM - 5 mM (Sodium Ascorbate) | 10-50 mol% (Sodium Ascorbate) | A 5-10 fold excess over copper is common to prevent re-oxidation.[3][7] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM (5x excess to Cu) | Often not required, but can accelerate | Ligands are critical in bioconjugation to protect molecules and accelerate the reaction.[1][11][12] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | DMF, tBuOH/H₂O, DMSO | The reaction is tolerant to a wide range of solvents.[5][15] |
| Temperature | Room Temperature | Room Temperature - 60°C | Most reactions proceed rapidly at room temperature.[5][6] |
Experimental Protocols
General Protocol for a CuAAC Bioconjugation Reaction
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule to an azide-containing small molecule in an aqueous buffer.
1. Preparation of Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Cargo-Azide: Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[1][14]
-
Ligand (THPTA): Prepare a 50 mM or 100 mM stock solution in water.[1][14]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh immediately before use , as it is sensitive to oxidation.[1][13]
2. Reaction Setup:
-
In a microcentrifuge tube, add the reagents in the following order. The example volumes below are for a final reaction volume of 500 µL.
-
Biomolecule-Alkyne Solution: Add the biomolecule solution and additional buffer to achieve the desired final concentration in a volume of ~440 µL.
-
Cargo-Azide: Add 10 µL of the 10 mM stock solution (final concentration: 200 µM).
-
Copper/Ligand Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, you might mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[2] Let this mixture stand for 1-2 minutes, then add it to the main reaction tube. (Final concentrations: ~250 µM Cu, 1.25 mM THPTA).
-
Sodium Ascorbate: To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).[1][2]
-
-
Gently mix the solution by inverting the tube. Do not vortex vigorously if your biomolecule is sensitive.
-
Cap the tube to minimize oxygen ingress and allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
3. Workup and Purification:
-
Stop the reaction by adding an excess of a chelating agent like EDTA.
-
Purify the conjugate using a method appropriate for your biomolecule, such as size-exclusion chromatography, affinity purification, or dialysis to remove excess reagents and the copper catalyst.[2]
Visual Troubleshooting and Workflow Diagrams
Caption: A logical workflow for troubleshooting common click reaction failures.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. axispharm.com [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 20. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of SPAAC Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my SPAAC labeling efficiency low or yielding no product?
A1: Low labeling efficiency is a common issue that can stem from several factors, from reagent choice and concentration to reaction conditions.
-
Suboptimal Reagents: The kinetics of the SPAAC reaction are highly dependent on the structure of the cyclooctyne.[1][2][3] More strained cyclooctynes like biarylazacyclooctynone (BARAC) and dibenzocyclooctyne (DBCO) derivatives generally exhibit faster reaction rates than less strained ones like bicyclo[6.1.0]nonyne (BCN).[2][3][4] Ensure you are using a cyclooctyne with kinetics suitable for your application.
-
Reagent Concentration: While higher concentrations can increase reaction rates, the limited solubility of some cyclooctynes (especially hydrophobic ones) can be a challenge.[5][6] Consider using cyclooctyne variants with solubilizing moieties like PEG or sulfonate groups to improve aqueous solubility.[6]
-
Incorrect Buffer or pH: Reaction rates are sensitive to the buffer system and pH. For example, reactions in HEPES buffer (pH 7) have been shown to be faster than in PBS (pH 7).[7][8] Generally, higher pH values tend to increase reaction rates, though this can vary depending on the buffer.[7][9]
-
Insufficient Reaction Time or Temperature: SPAAC reactions can be slow, sometimes requiring hours to reach completion.[10] If possible, increasing the reaction temperature can significantly accelerate the reaction. A brief incubation at 98°C for 5 minutes has been shown to result in quantitative labeling in some systems, compared to 16 hours at room temperature.[5]
-
Reagent Degradation: Cyclooctyne and azide reagents can degrade if not stored properly. Ensure they are stored as recommended and prepare stock solutions fresh, especially for moisture-sensitive compounds.[11]
Q2: How can I reduce non-specific background labeling in my experiment?
A2: Non-specific labeling can obscure results and is often caused by side reactions of the cyclooctyne probe.
-
Thiol-yne Side Reactions: Cyclooctynes, particularly strained ones, can react with free thiol groups (e.g., cysteine residues) on proteins in an azide-independent manner.[12] This is a primary source of background signal.
-
Troubleshooting Steps:
-
Include a Control: Always run a negative control experiment using a sample that does not contain the azide modification but is otherwise treated identically. This will help you quantify the level of non-specific binding.[12]
-
Cysteine Alkylation: Consider pre-treating your sample with a cysteine-alkylating agent like iodoacetamide to block free thiols before adding the cyclooctyne probe.[5]
-
Optimize Probe Concentration: Use the lowest effective concentration of the cyclooctyne probe to minimize off-target reactions. Titrate the probe concentration to find the optimal balance between specific signal and background noise.
-
Choose a Different Cyclooctyne: Some cyclooctynes may have lower intrinsic reactivity towards thiols. If background is persistent, consider testing an alternative cyclooctyne.
-
Q3: How do I choose the right cyclooctyne for my experiment?
A3: The choice of cyclooctyne is a critical determinant of reaction efficiency and success. The ideal choice depends on the specific requirements of your experiment.
-
Kinetics vs. Stability: There is often a trade-off between reactivity and stability.[1] Highly reactive cyclooctynes can lead to faster labeling but may be less stable and more prone to side reactions.[2]
-
High Reactivity: For applications requiring rapid labeling or when working with low concentrations of biomolecules, highly reactive cyclooctynes like BARAC or some DBCO derivatives are preferred.[3][13]
-
High Stability: For long-term experiments or when stability is paramount, less reactive but more stable cyclooctynes like BCN may be more suitable.[2]
-
-
Solubility: For biological applications in aqueous media, the solubility of the cyclooctyne is crucial. Hydrophobic cyclooctynes can aggregate or exhibit poor bioavailability.[6] Select derivatives functionalized with hydrophilic groups (e.g., sulfo-DBCO, PEG-linkers) to enhance solubility and performance in aqueous buffers.[6][7]
-
Steric Hindrance: The bulky nature of cyclooctynes can sometimes impede labeling at sterically hindered sites.[4] If you suspect this is an issue, consider using smaller cyclooctynes like BCN.[2]
Q4: Can I optimize my reaction conditions to improve labeling speed and yield?
A4: Yes, several parameters can be adjusted to enhance SPAAC efficiency.
-
Temperature: Increasing the temperature is a highly effective way to boost reaction rates. For in vitro experiments with purified components, heating can dramatically reduce reaction times without increasing background.[5]
-
pH and Buffer Selection: As mentioned, the reaction buffer and pH can have a significant impact. Empirically testing a few different buffer systems (e.g., HEPES, DMEM) and pH values (e.g., 7.0 vs 8.0) may reveal conditions that are optimal for your specific system.[7][8]
-
Catalysis: While SPAAC is defined by its catalyst-free nature, additives can enhance rates. Micellar catalysis, using surfactants, has been shown to increase the reaction rate between hydrophobic azides and cyclooctynes by up to 179-fold.[14]
-
Solvent: For in vitro reactions, the inclusion of organic co-solvents like DMSO can improve the solubility of hydrophobic reagents, though the rate enhancement is primarily due to increased reagent concentration.[5]
Quantitative Data on SPAAC Efficiency
The efficiency of SPAAC is best compared by examining the second-order rate constants (k₂) for different reagent pairs and conditions. Higher k₂ values indicate faster reactions.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne Reagent | Reacts With | Rate Constant (k₂, M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| BARAC | Benzyl Azide | ~9.3 | Exceptionally fast kinetics, ideal for in vivo imaging.[4] |
| ODIBO | Azide | ~45 | High efficiency, allowing for lower substrate concentrations.[13] |
| DIBAC/DBCO | Benzyl Azide | 0.1 - 1.0 | Widely used, good balance of reactivity and stability.[4][13] |
| BCN | Benzyl Azide | ~0.01 - 0.1 | Stable, smaller size, but slower kinetics.[2][4] |
| DIFO | Azide | ~0.01 | One of the earliest cyclooctynes, good biocompatibility.[3] |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rate (sulfo-DBCO + Azide)
| Buffer System | pH | Temperature (°C) | Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|---|---|
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM Media | 7.4 | 37 | 0.59 - 0.97 |
| RPMI Media | 7.4 | 37 | 0.27 - 0.77 |
| Borate Buffer | 10 | 25 | Generally higher rates than at pH 7 |
Data synthesized from studies investigating buffer effects on SPAAC kinetics.[7][8]
Experimental Protocols
Protocol: General Workflow for SPAAC Labeling of a Protein of Interest in Live Cells
This protocol outlines the key steps for labeling a protein that has been metabolically engineered to incorporate an azide-containing non-canonical amino acid.[15][16]
1. Metabolic Labeling of Cells:
- Culture mammalian cells to the desired confluency.
- Wash cells once with PBS.
- Replace the standard culture medium with methionine-free medium.[15]
- Incubate for 30-60 minutes to deplete intracellular methionine pools.
- Add an azide-bearing methionine analog, such as L-azidohomoalanine (AHA), to the medium at a final concentration of 25-50 µM.[15]
- Incubate the cells for the desired labeling period (e.g., 4-24 hours) to allow for incorporation of AHA into newly synthesized proteins.[15]
2. SPAAC "Click" Reaction:
- Prepare a stock solution of your chosen cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in a compatible solvent like DMSO.
- Dilute the cyclooctyne probe to its final working concentration (typically 5-25 µM) in fresh culture medium or PBS.
- Wash the AHA-labeled cells twice with PBS to remove unincorporated AHA.
- Add the medium containing the cyclooctyne probe to the cells.
- Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically.
3. Cell Lysis and Analysis:
- After incubation, wash the cells three times with ice-cold PBS to remove the unreacted cyclooctyne probe.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Clarify the lysate by centrifugation.
- The labeled proteins in the lysate can now be analyzed by methods such as:
- SDS-PAGE and In-Gel Fluorescence: Directly visualize labeled proteins on the gel.
- Immunoprecipitation followed by Western Blot: Isolate a specific protein of interest and detect its labeling status.[15]
- Fluorescence Microscopy: If cells were fixed after the click reaction, visualize the subcellular localization of labeled proteins.
Visualizations
Caption: General experimental workflow for a SPAAC labeling experiment.
Caption: A logical flowchart for troubleshooting low signal in SPAAC reactions.
Caption: Key factors that influence the overall efficiency of SPAAC labeling.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. What is SPAAC? | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Copper Catalyst Removal
Welcome to the technical support center for post-reaction copper catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing residual copper from your reaction mixtures. Below you will find frequently asked questions, troubleshooting guides, detailed protocols, and comparative data to help you select and implement the most effective purification strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper catalysts, especially in drug development? A: Copper salts can be toxic to living systems and may have harmful effects on redox-sensitive nanoparticles, which is why their removal after a reaction is crucial.[1] In the synthesis of drug molecules, most metals used in catalysis can be toxic at certain doses and must be removed from the final Active Pharmaceutical Ingredient (API).[2] Regulatory agencies have implemented stringent controls on the allowable metal content in APIs, making efficient removal a critical step in the drug development process.[2]
Q2: What are the most common methods for removing copper catalysts? A: Common laboratory methods include passing the product solution through a column of acidic or neutral alumina, silica gel, or clay; using ion-exchange resins; washing with aqueous solutions containing chelating agents like EDTA or ammonia; employing specialized metal scavengers; and adsorption onto activated carbon.[3][4][5][6]
Q3: How do I choose the best removal method for my product? A: The choice depends on several factors, including the properties of your target molecule (polarity, solubility, stability at different pHs), the solvent system, and the required level of purity. For non-polar polymers, passing the solution through an alumina column is often effective.[7] For water-soluble or hydrophilic polymers, methods like dialysis or washing with aqueous chelating agents may be more suitable.[7][8] Metal scavenger resins offer high selectivity and efficiency for a wide range of products.[1][9]
Q4: What are metal scavengers and how do they work? A: Metal scavengers are materials, often based on silica or polymer resins, that are functionalized with groups that have a high affinity for specific metals.[10] When added to the reaction mixture, they selectively bind (chelate) the metal ions, allowing them to be easily removed by simple filtration.[9][10] This simplifies the product work-up and often replaces the need for complex extraction or chromatography techniques.[10]
Troubleshooting Guides
Q1: I performed an aqueous wash with ammonia, but my organic layer is still blue. What should I do? A: A persistent blue color in the organic layer indicates the presence of a copper-ammonia complex. This suggests that the complex may have some solubility in your organic solvent or that the washing was insufficient.
-
Troubleshooting Steps:
-
Perform additional washes with the aqueous ammonia solution. Typically, two or more washes are used until the aqueous layer is no longer blue.[4]
-
Consider using a saturated aqueous solution of ammonium chloride, which can also complex with copper and is acidic, which might help with phase separation depending on your product.[4][11]
-
If the issue persists, switch to a different method. Filtering the organic solution through a plug of silica or alumina after the aqueous wash can help remove the remaining copper.[4]
-
Q2: My copper removal efficiency is low when using an alumina column. How can I improve it? A: Low efficiency can be caused by several factors, including the polarity of the polymer, improper column packing, or insufficient alumina.
-
Troubleshooting Steps:
-
Check Polarity: Alumina columns work best for non-polar polymers. For polar products, the copper complex may not adsorb strongly to the column.[7] Consider using an ion-exchange resin instead, as its effectiveness is often better in polar solvents.[3][12]
-
Proper Technique: Ensure the column is properly packed and wetted with the solvent before adding your polymer solution.[7] Applying pressure might be necessary to push the solution through, especially for high molecular weight polymers.[7]
-
Repeat the Process: Passing the solution through the column a second time can improve purity.[7]
-
Alternative Adsorbents: Besides alumina, other materials like silica gel, kaolin, hydrotalcite, and magnesium silicate have been reported to be effective.[3]
-
Q3: I am losing a significant amount of my product during purification. How can I minimize this loss? A: Product loss can occur due to adsorption onto the purification medium (e.g., alumina column) or during aqueous extractions if the product has some water solubility.
-
Troubleshooting Steps:
-
Column Chromatography: If using an alumina or silica column, some product loss is possible.[7] Ensure you wash the column thoroughly with a sufficient volume of solvent after loading your product to elute all of it.[7] Using a less active adsorbent like neutral alumina can sometimes help if your compound is sensitive.[3][7]
-
Aqueous Extraction: If your product is partially water-soluble, minimize the number of aqueous washes or use a brine wash to reduce its solubility in the aqueous phase.
-
Metal Scavengers: Consider using metal scavenger resins. These are highly specific and are simply removed by filtration, which can lead to higher product recovery compared to column chromatography.[1][9]
-
Q4: The residual copper level in my API is still above the regulatory limit (e.g., ICH Q3D). What is the most effective method for achieving very low ppm levels? A: Achieving ultra-low levels of metal impurities often requires highly efficient and specific methods.
-
Recommended Methods:
-
Metal Scavengers: Specialized metal scavengers are designed for this purpose and are widely used in the pharmaceutical industry.[1] Scavengers like SiliaMetS® Thiourea have demonstrated high efficiency in reducing copper levels significantly.[1][9]
-
Combined Approach: A multi-step process can be effective. For example, an initial aqueous wash with a chelating agent like EDTA can remove the bulk of the copper, followed by treatment with a scavenger resin or activated carbon to remove the remaining traces.[2][4]
-
Specialized Cartridges: For process scale-up, E-PAK® cartridges, which contain media like SiliaMetS or activated carbon, can be used to systematize the removal process and reliably achieve low ppm levels.[2]
-
Quantitative Data on Removal Methods
The efficiency of copper removal can vary significantly depending on the method, the solvent, and the nature of the copper complex. The tables below summarize quantitative data from various studies.
Table 1: Copper Concentration Remaining in Polystyrene After Various Purification Techniques (ATRP) [3]
| Purification Technique | Copper Concentration (ppm by mass) |
| No Removal | > 1000 |
| Precipitation in Methanol | ~500 |
| Precipitation in Hexanes | ~200 |
| Alumina Column | ~100 |
| Stirring with 10 wt% ATRP Pure® Resin | < 50 |
Table 2: Maximum Binding Capacity of Selected Polymer-Bound Metal Scavengers
| Scavenger Resin | Functional Group | Max. Binding Capacity for Cu(II) (mmol/g) | Max. Binding Capacity for Cu(I) (mmol/g) |
| Product 656844 | Ethylenediaminetriacetic Acid Acetamide | 1.57 | 1.48 |
| Product 656836 | N,N,N'-Trimethylethylenediamine | 1.10 | 1.49 |
| Product 643904 | 6-Thionicotinamide | 1.00 | Not Tested |
Table 3: Efficiency of SiliaMetS® Thiourea for Copper Removal in Cycloalkyne Synthesis [1][9]
| Parameter | Value |
| Initial Copper Concentration | High (from 2.2 equiv. of catalyst) |
| Method | Stirring with SiliaMetS® Thiourea, followed by filtration |
| Result | Highest yielding scavenger among those tested, eliminating the need for aqueous work-up. |
Detailed Experimental Protocols
Protocol 1: Removal of Copper by Column Chromatography
This protocol is generally suitable for non-polar products soluble in organic solvents.[7]
-
Column Preparation: Select a glass column appropriate for the scale of your reaction. Pack it with either neutral alumina or silica gel as a slurry in your chosen non-polar eluent (e.g., hexanes, toluene). Wet the column with the solvent first.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent.
-
Elution: Carefully load the sample onto the top of the column. The copper catalyst complex (typically blue or green) should adsorb strongly to the top of the stationary phase.
-
Product Collection: Elute the column with the solvent, collecting the fractions containing your purified product. For high molecular weight polymers, you may need to apply pressure to force the solution through the column.[7]
-
Final Wash: After the product has been eluted, wash the column with additional solvent to ensure full recovery.[7]
-
Analysis: Combine the product fractions and remove the solvent under reduced pressure. Analyze the product for residual copper content.
Protocol 2: Aqueous Wash with Chelating Agents
This method is effective for products that are stable in aqueous and/or mildly acidic/basic conditions and are soluble in a water-immiscible organic solvent.[4]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, Toluene).
-
Washing with Aqueous Ammonia: Transfer the solution to a separatory funnel and wash with an aqueous solution of ammonia. The aqueous layer will turn blue as it complexes with the copper.[4] Separate the layers. Repeat the wash until the aqueous layer is colorless.[4]
-
Washing with EDTA: Alternatively, wash the organic solution with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), for example, 0.01-0.05 M.[4][8] Shake the funnel vigorously to ensure thorough mixing and chelation. Separate the layers.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual aqueous-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Purification Using Metal Scavenger Resins
This is a highly efficient method suitable for a wide range of products.
-
Scavenger Selection: Choose a scavenger with high affinity for copper, such as one functionalized with thiourea, triamine, or EDTA groups.[1][9]
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene).
-
Add the metal scavenger resin (typically 3-5 equivalents relative to the metal).
-
Stir the resulting mixture at room temperature for 4-16 hours. The time required will depend on the specific scavenger, solvent, and temperature.
-
-
Filtration: Remove the scavenger resin, now bound with copper, by simple filtration.
-
Rinsing: Wash the collected resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Adsorption on Granular Activated Carbon
Activated carbon is a cost-effective adsorbent for removing copper from aqueous or organic solutions.[13][14]
-
pH Adjustment: If working in an aqueous medium, adjust the pH to the optimal range for adsorption. For Cu(II), a pH of around 4.5 has been shown to be effective.[13]
-
Adsorption Step: Add granular activated carbon (GAC) to your product solution. The amount of carbon and contact time will depend on the copper concentration. A removal efficiency of over 70% has been reported with extended contact time (144 hours).[13]
-
Agitation: Stir or shake the mixture to ensure good contact between the activated carbon and the solution.
-
Separation: Remove the activated carbon by filtration.
-
Product Recovery: Recover the purified product from the filtrate.
Visual Workflows and Diagrams
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start_end [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; output [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Crude Reaction Mixture\n(Containing Product & Cu Catalyst)", class="start_end"]; B [label="Select Removal Method", class="decision"]; C [label="Adsorption\n(Alumina/Silica/Carbon)", class="process"]; D [label="Aqueous Extraction\n(EDTA/Ammonia Wash)", class="process"]; E [label="Scavenging\n(Resin/Scavenger)", class="process"]; F [label="Filter / Separate Phases", class="process"]; G [label="Analyze for\nResidual Copper", class="process"]; H [label="Is Cu Level Acceptable?", class="decision", width=2.5, height=1.5]; I [label="Purified Product", class="output"]; J [label="Repeat Purification or\nSelect Different Method", class="process", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label=" Non-polar\n Product "]; B -> D [label=" Water-immiscible\n Product "]; B -> E [label=" High Purity\n Needed "]; C -> F; D -> F; E -> F; F -> G; G -> H; H -> I [label=" Yes "]; H -> J [label=" No "]; J -> B [style=dashed]; } } Caption: General workflow for post-reaction copper catalyst removal.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; question [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; method [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; start [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Start Here", class="start"]; Q1 [label="Is the product\nsoluble in an organic\nsolvent immiscible\nwith water?", class="question"]; Q2 [label="Is the product\nnon-polar?", class="question"]; Q3 [label="Is the product\nstable to mild\nacid/base?", class="question"]; Q4 [label="Is the product\nhydrophilic / water-soluble?", class="question"]; Q5 [label="Is ultra-high purity\n(<50 ppm) required?", class="question"];
M1 [label="Alumina/Silica\nColumn Chromatography", class="method"]; M2 [label="Aqueous Wash\n(Ammonia, EDTA)", class="method"]; M3 [label="Metal Scavenger\nResins", class="method"]; M4 [label="Dialysis or\nIon-Exchange Resin", class="method"]; M5 [label="Activated Carbon", class="method"];
// Edges Start -> Q1; Q1 -> Q2 [label=" Yes "]; Q1 -> Q4 [label=" No "];
Q2 -> M1 [label=" Yes "]; Q2 -> Q3 [label=" No / Polar "];
Q3 -> M2 [label=" Yes "]; Q3 -> Q5 [label=" No "];
Q4 -> M4 [label=" Yes "];
Q5 -> M3 [label=" Yes "]; Q5 -> M5 [label=" No "]; } } Caption: Decision flowchart for selecting a copper removal method.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; molecule [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; complex [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, style="dashed", fillcolor="#FFFFFF"];
// Nodes Cu [label="Cu²⁺ Catalyst\n(in Organic Phase)", class="molecule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDTA [label="EDTA\n(in Aqueous Phase)", class="molecule", fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Biphasic Mixture\n(Organic + Aqueous EDTA)", class="process"]; Result [label="Water-Soluble\n[Cu(EDTA)]²⁻ Complex", class="complex"]; Separation [label="Phase Separation", class="process"]; Organic [label="Purified Organic Phase\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aqueous [label="Aqueous Phase\n(with Copper Complex)", fillcolor="#FFFFFF"];
// Edges Cu -> Mixture; EDTA -> Mixture; Mixture -> Result [label=" Chelation at\n Interface "]; Result -> Separation; Separation -> Organic [label=" Top Layer "]; Separation -> Aqueous [label=" Bottom Layer "]; } } Caption: Mechanism of copper removal via chelation with EDTA.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What’s the Best Way to Remove Copper from Industrial Wastewater? - SAMCO Technologies [samcotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. aet.irost.ir [aet.irost.ir]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Bioconjugation with 1-azido-4-iodobutane
Welcome to the technical support center for bioconjugation applications involving 1-azido-4-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
This compound is a bifunctional linker molecule. It contains two key functional groups: an azide (-N₃) and an iodo- (-I) group, separated by a four-carbon spacer. This dual functionality allows for a two-step conjugation strategy. The azide group is primarily used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-modified biomolecule. The iodo- group, being a reactive alkyl halide, can be used to alkylate nucleophilic residues on a biomolecule, such as the thiol group of cysteine.
Q2: What are the main challenges when using this compound in bioconjugation?
The primary challenge lies in managing the reactivity of the two functional groups to achieve the desired conjugation outcome. The high reactivity of the iodo- group can lead to non-specific modifications of the target biomolecule if not properly controlled. Key challenges include:
-
Chemoselectivity: Ensuring that each functional group reacts with its intended target without cross-reactivity.
-
Side Reactions: The iodo- group can react with various nucleophilic amino acid side chains, with a high propensity for reacting with the thiol group of cysteine.[1]
-
Hydrolysis: As an iodoalkane, this compound is susceptible to hydrolysis in aqueous buffers, which can reduce its conjugation efficiency over time.[2][3][4][5][6]
-
Reaction Conditions: Optimizing reaction conditions (pH, temperature, buffer composition) to favor the desired reaction while minimizing side reactions and hydrolysis.
Q3: What is the recommended storage condition for this compound?
To maintain its stability and reactivity, this compound should be stored in a cool, dark, and dry place. Recommended storage is at -20°C. It is important to protect it from light and moisture to prevent degradation.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Hydrolysis of this compound: The reagent may have degraded in the reaction buffer. Iodoalkanes are the most reactive among haloalkanes and are prone to hydrolysis.[2][3][4][5][6] | - Prepare fresh solutions of this compound immediately before use. - Minimize the reaction time in aqueous buffers. - Perform the reaction at a lower temperature if the desired reaction kinetics allow. |
| 2. Inefficient Azide-Alkyne Cycloaddition (Click Chemistry): The click chemistry reaction conditions may be suboptimal. | - Ensure the use of a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) for CuAAC. - Use a copper(I)-stabilizing ligand, such as THPTA, to improve reaction efficiency and protect the biomolecule. - Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[7] - For SPAAC, ensure the cyclooctyne is of high quality and used in an appropriate molar excess. | |
| Non-specific Modification of the Biomolecule | 1. Unwanted Alkylation by the Iodo- group: The highly reactive iodo- group can react with nucleophilic amino acid residues other than the intended target. The thiol group of cysteine is a particularly strong nucleophile and a likely site for off-target modification.[1] | - Control pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. For instance, the thiol group of cysteine is more nucleophilic in its thiolate form (R-S⁻), which is favored at a pH above its pKa (around 8.5).[8] Performing the reaction at a neutral or slightly acidic pH can reduce the nucleophilicity of thiols and amines. - Protecting Groups: If the biomolecule contains highly reactive and accessible cysteine residues that are not the intended target, consider using a reversible thiol protecting group. - Order of Reactions: If performing a two-step conjugation, it is often preferable to perform the more selective reaction (e.g., click chemistry) first, followed by the alkylation step under carefully controlled conditions. |
| Aggregation or Precipitation of the Biomolecule | 1. Denaturation due to Reaction Conditions: The use of organic co-solvents (if any), high temperatures, or suboptimal pH can lead to protein denaturation and aggregation. | - Optimize the buffer composition to maintain the stability of the biomolecule. - Avoid or minimize the use of organic co-solvents if the biomolecule is sensitive. - Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| 2. Changes in Surface Charge: Modification of charged amino acid residues (e.g., lysine) can alter the isoelectric point of the protein, potentially leading to aggregation if the reaction pH is close to the new pI. | - Analyze the potential impact of the modification on the protein's pI and adjust the reaction and purification buffer pH accordingly. |
III. Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Protein
This protocol is adapted for a scenario where the protein is first modified with an alkyne group, and this compound is used to introduce the iodo- functionality via click chemistry.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the THPTA solution to the protein solution.
-
Add the CuSO₄ solution to the mixture.
-
Add the this compound stock solution to the reaction mixture. A 5-10 fold molar excess of the azide linker over the protein is a good starting point.
-
-
Degassing:
-
Gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting iodo-functionalized protein from excess reagents using size-exclusion chromatography or dialysis.
-
Protocol 2: Alkylation of a Cysteine Residue with an Azide-Functionalized Protein
This protocol is for a scenario where a protein has been functionalized with an azide group (e.g., via the protocol above, but starting with an iodo-alkyne linker), and is now being reacted with a cysteine-containing biomolecule.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Cysteine-containing biomolecule
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
Procedure:
-
Preparation of Biomolecules:
-
Ensure the cysteine-containing biomolecule has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
-
Reaction Setup:
-
Dissolve the azide-functionalized protein and the cysteine-containing biomolecule in the reaction buffer. A 2-5 fold molar excess of the iodo-functionalized protein is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific cysteine residue.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any remaining iodo- groups.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography technique (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate the conjugate from unreacted starting materials and byproducts.
-
IV. Visualizations
Caption: A typical two-step bioconjugation workflow using this compound.
Caption: A logical flowchart for troubleshooting common issues in bioconjugation.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Azido-4-iodobutane for Bioconjugation
In the landscape of drug development and molecular biology, bifunctional linkers are indispensable tools for covalently connecting two distinct molecules, such as a targeting antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[1][2] 1-Azido-4-iodobutane is a heterobifunctional linker, possessing two different reactive ends—an azide and an iodo group—on a four-carbon chain. This configuration allows for a two-step, controlled conjugation process. The iodo group acts as an electrophile, typically reacting with nucleophiles like thiols (from cysteine residues), while the azide group is reserved for highly specific "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]
This guide provides an objective comparison of this compound with other common linker classes, supported by experimental data and protocols to aid researchers in selecting the optimal linker for their specific application.
Comparative Analysis of Linker Performance
The choice of a linker is critical as it influences the stability, efficacy, and safety of the resulting bioconjugate.[5][6] Key parameters for comparison include reaction specificity, efficiency, stability of the formed bond, and the bioorthogonality of the reactive groups. This compound offers a distinct combination of a classical alkylating group (iodo) and a bioorthogonal handle (azide).
| Linker Class | Example Linker | Reactive Group 1 (Targets) | Reactive Group 2 (Targets) | Bond Stability | Key Features & Limitations |
| Azido-Iodoalkane | This compound | Iodo (Thiol, -SH) | Azide (Alkyne) | Thioether: HighTriazole: High | Features: Bioorthogonal azide allows for highly specific secondary reactions. Good for multi-step conjugations.Limitations: Iodide is a weaker electrophile than maleimide or iodoacetamide for thiol reactions. |
| Amine-to-Thiol | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester (Amine, -NH₂) | Maleimide (Thiol, -SH) | Amide: HighThioether: Moderate | Features: Widely used and commercially available.[7]Limitations: Maleimide-thiol bond can undergo retro-Michael reaction, leading to deconjugation and reduced stability in vivo.[1][6][8] |
| Azide-to-Amine | Azido-PEG4-NHS Ester | NHS Ester (Amine, -NH₂) | Azide (Alkyne) | Amide: HighTriazole: High | Features: Combines stable amine reaction with bioorthogonal click chemistry. PEG spacer enhances solubility.[9]Limitations: Requires subsequent alkyne reaction. |
| Strain-Promoted Click | DBCO-PEG-NHS Ester | NHS Ester (Amine, -NH₂) | DBCO (Azide) | Amide: HighTriazole: High | Features: Copper-free click chemistry, ideal for use in living systems (bioorthogonal).[10]Limitations: DBCO is a bulky group which may affect conjugate properties. |
| Photoreactive | N-Hydroxysuccinimidyl-4-azidobenzoate (HSAB) | NHS Ester (Amine, -NH₂) | Aryl Azide (Any C-H bond upon UV) | Amide: HighCovalent (various): High | Features: Allows for non-specific crosslinking to nearby molecules upon photoactivation.[7] Useful for mapping interactions.Limitations: Lack of specificity can lead to heterogeneous products. UV light can damage biomolecules. |
| Cleavable (Enzymatic) | Valine-Citulline-PABC | N/A (Part of payload linker) | N/A (Part of payload linker) | Peptide: Low (in target cell) | Features: Designed to be stable in circulation but cleaved by specific enzymes (e.g., Cathepsin B) inside target cells to release the payload.[11][12]Limitations: Can be susceptible to premature cleavage by extracellular enzymes.[12] |
Experimental Protocols
Below are generalized protocols for protein modification, illustrating the practical application of this compound compared to a standard amine-to-thiol linker.
Protocol 1: Two-Step Protein Labeling using this compound
This protocol first attaches the linker to a protein's cysteine residue and then conjugates a fluorescent alkyne probe via click chemistry.
Materials:
-
Protein with an accessible cysteine residue (e.g., engineered antibody fragment) in PBS pH 7.2.
-
This compound, 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary.
-
DBCO-Fluorophore (e.g., DBCO-Cy5), 10 mM stock in DMSO.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Methodology:
-
Protein Preparation: If required, reduce disulfide bonds by incubating the protein (1-5 mg/mL) with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove excess TCEP using a desalting column equilibrated with PBS pH 7.2.
-
Step 1: Iodoalkane-Thiol Reaction: Add a 20-fold molar excess of this compound stock solution to the protein solution. Incubate for 4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted linker using a desalting column, exchanging the buffer to PBS pH 7.4.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To the azide-modified protein, add a 5-fold molar excess of the DBCO-Fluorophore stock solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Final Purification: Remove excess DBCO-Fluorophore using a desalting column.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore (e.g., at 650 nm for Cy5). Confirm conjugation using SDS-PAGE or Mass Spectrometry.
Protocol 2: One-Step Protein Labeling using SMCC
This protocol links a thiol-containing payload to a protein's amine residues.
Materials:
-
Protein with accessible lysine residues (e.g., antibody) in PBS pH 7.4.
-
SMCC linker, 10 mM stock in DMSO.
-
Thiol-containing molecule (e.g., a peptide with a terminal cysteine), 10 mM stock in DMSO.
-
Desalting columns.
Methodology:
-
Protein-Linker Conjugation: Add a 10-fold molar excess of the SMCC stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess SMCC using a desalting column equilibrated with PBS pH 7.2.
-
Payload Conjugation: Immediately add a 3-fold molar excess of the thiol-containing molecule to the maleimide-activated protein.
-
Incubation: Incubate for 2 hours at room temperature. Quench any unreacted maleimide groups by adding a 100-fold molar excess of free cysteine.
-
Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching agent.
-
Analysis: Characterize the final conjugate for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Visualizing Bioconjugation Workflows and Applications
Diagrams created using Graphviz help to clarify complex experimental processes and the structural relationships of the resulting conjugates.
Caption: A typical experimental workflow for a two-step bioconjugation process.
References
- 1. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioconjugation: Exploring Alternatives to 1-azido-4-iodobutane
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, this guide provides a comprehensive comparison of alternatives to the traditional bifunctional linker, 1-azido-4-iodobutane. This document delves into the performance of various linker chemistries, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your specific application.
Introduction to this compound and the Need for Alternatives
This compound is a hetero-bifunctional crosslinker featuring an azide group for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and an iodo group for alkylation of nucleophiles like thiols. While effective, its application can be limited by the relatively slow kinetics of alkylation and potential side reactions. The landscape of bioconjugation has evolved, offering a diverse toolkit of linkers with improved efficiency, selectivity, and biocompatibility. This guide will explore three prominent classes of alternatives: NHS-azide esters, maleimide-azide linkers, and reagents for strain-promoted alkyne-azide cycloaddition (SPAAC).
Comparative Analysis of Bioconjugation Linkers
The choice of a bifunctional linker is critical and depends on the target biomolecule, the desired reaction conditions, and the stability requirements of the final conjugate. Below is a comparative summary of this compound and its alternatives.
| Feature | This compound | NHS-Azide Esters | Maleimide-Azide Linkers | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents |
| Target Functional Group | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Azides or Strained Alkynes |
| Reaction Chemistry | Nucleophilic Substitution (Alkylation) & Azide-Alkyne Cycloaddition | Acylation & Azide-Alkyne Cycloaddition | Michael Addition & Azide-Alkyne Cycloaddition | [3+2] Cycloaddition |
| Reaction pH | 7.5 - 8.5 | 7.2 - 8.5[1] | 6.5 - 7.5[2] | 4 - 9 |
| Reaction Speed | Moderate to Slow | Fast | Very Fast | Very Fast to Ultrafast (k > 1 M⁻¹s⁻¹)[3][4] |
| Specificity | Good for Thiols | High for Primary Amines | High for Thiols | Excellent (Bioorthogonal) |
| Stability of Linkage | Stable Thioether | Stable Amide | Thioether (can be reversible, stability can be enhanced)[5] | Stable Triazole[6] |
| Biocompatibility | Good | Good | Good | Excellent (Copper-free)[7] |
| Key Advantages | Simple chemistry | Targets abundant amine groups | Fast and efficient thiol conjugation | No cytotoxic copper catalyst, ideal for in vivo applications. |
| Key Disadvantages | Slower reaction kinetics compared to alternatives | Susceptible to hydrolysis in aqueous buffers[1][8] | Potential for retro-Michael reaction leading to deconjugation | Steric bulk of cyclooctyne can sometimes limit conjugation efficiency[9][10] |
Visualizing Bioconjugation Strategies
To further elucidate the different bioconjugation pathways, the following diagrams illustrate the core reaction mechanisms.
Caption: Reaction mechanisms of different bioconjugation linkers.
Experimental Protocols
To facilitate a direct comparison of these linkers in your own laboratory setting, we provide the following generalized experimental protocols. These protocols are designed to be adapted to your specific biomolecule and reporter molecule.
Protocol 1: General Procedure for Protein Modification and Yield Determination
This protocol outlines the steps for modifying a protein with an azide-containing linker and quantifying the degree of labeling.
Caption: Workflow for protein modification and analysis.
1. Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS pH 7.4 for NHS and Maleimide linkers).
-
Bifunctional linker (this compound, NHS-Azide, or Maleimide-Azide).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column or size-exclusion chromatography column).
-
Analytical instruments (UV-Vis spectrophotometer, Mass Spectrometer, HPLC).
2. Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the appropriate reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if using NHS esters.
-
Linker Preparation: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle stirring.
-
Quenching (for NHS esters): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification of Labeling:
-
Mass Spectrometry: Determine the mass of the modified protein to calculate the number of attached linkers.
-
UV-Vis Spectroscopy: If the linker or a subsequent click-reacted molecule has a chromophore, use its absorbance to determine the degree of labeling using the Beer-Lambert law.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between an azide-modified protein and a strained alkyne-containing molecule (e.g., a fluorescent dye).
Caption: Workflow for SPAAC bioconjugation.
1. Materials:
-
Azide-modified protein (from Protocol 1).
-
Strained alkyne-containing molecule (e.g., DBCO-dye, BCN-biotin).
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., desalting column or size-exclusion chromatography column).
-
Analytical instruments (SDS-PAGE, HPLC, Mass Spectrometer).
2. Procedure:
-
Alkyne Preparation: Prepare a 1-5 mM stock solution of the strained alkyne in anhydrous DMSO or DMF.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the strained alkyne stock solution to the azide-modified protein. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted alkyne using a desalting or size-exclusion chromatography column.
-
Analysis: Confirm successful conjugation and assess the purity of the final bioconjugate using SDS-PAGE (observing a shift in molecular weight), HPLC (observing a new peak), and mass spectrometry (confirming the mass of the conjugate).
Protocol 3: Assessment of Bioconjugate Stability in Plasma
This protocol provides a method to evaluate the stability of the formed linkage in a biologically relevant environment.[11][12][13][14][15]
1. Materials:
-
Purified bioconjugate.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Quenching/precipitation solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
2. Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a final concentration of, for example, 1 µM at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma-conjugate mixture.
-
Sample Preparation: Immediately stop any degradation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.
Conclusion
The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound remains a useful tool, the alternatives presented here—NHS-azide esters, maleimide-azide linkers, and SPAAC reagents—offer significant advantages in terms of reaction speed, efficiency, and biocompatibility. By understanding the distinct characteristics of each linker chemistry and employing rigorous experimental validation as outlined in this guide, researchers can select the optimal strategy to construct robust and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of triazole-forming bioconjugation techniques for constructing comb-shaped peptide-polymer bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Protein Labeling
A comprehensive guide for researchers on the two leading bioorthogonal ligation strategies for protein labeling, offering a deep dive into their mechanisms, performance, and experimental considerations.
In the realm of bioconjugation, the ability to specifically and efficiently label proteins is paramount for elucidating their function, tracking their localization, and developing novel therapeutics. Among the arsenal of chemical tools available, "click chemistry" has emerged as a powerful strategy due to its high selectivity, reliability, and biocompatibility.[1][2][3] Two of the most prominent click reactions employed for protein labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very fast (104 - 105 M-1s-1) | Moderate to fast (10-3 - 1 M-1s-1)[5] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[6][7] | Excellent, no metal catalyst required[7][8][9] |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Specificity | High | High, but potential for off-target reactions with thiols[10][11] |
| Typical Applications | In vitro labeling, proteomics, fixed cells[12][13] | Live-cell imaging, in vivo studies[8][14][15] |
Delving Deeper: Mechanisms and Performance
CuAAC: The Power of Catalysis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide.[4] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the cycloaddition.[2] This high reaction rate allows for rapid and complete labeling, even at low concentrations of reactants.
However, the reliance on a copper catalyst presents a significant drawback for in vivo applications due to the inherent cytotoxicity of copper ions.[6][7][16] Even with the use of copper-chelating ligands designed to minimize toxicity, concerns about cellular health remain.[17] Consequently, CuAAC is most commonly employed for in vitro applications, such as labeling purified proteins or working with fixed cells where cytotoxicity is not a concern.[12][18]
SPAAC: The Catalyst-Free Alternative
To overcome the toxicity limitations of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][16] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[9] This inherent strain is released upon reaction with an azide, driving the reaction forward without the need for a metal catalyst.[5][9]
The absence of a copper catalyst makes SPAAC highly biocompatible and ideal for labeling proteins in living cells and even whole organisms.[8][14][15][19] While generally slower than CuAAC, the reaction rates of modern strained alkynes are sufficient for many biological applications.[5] A potential consideration with SPAAC is the possibility of off-target reactions, particularly with free thiols present in proteins, although the rate of this side reaction is significantly lower than the desired azide-alkyne cycloaddition.[10]
Visualizing the Reactions
To better understand the chemical transformations involved, the following diagrams illustrate the mechanisms of CuAAC and SPAAC.
Caption: Mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized workflow for protein labeling using both CuAAC and SPAAC. Specific conditions may need to be optimized for individual proteins and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. app1-c89-pub.pressidium.com - Click Chemistry Protein Labeling [app1-c89-pub.pressidium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. What is SPAAC? | AxisPharm [axispharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Synthetic Advantage of 1-Azido-4-iodobutane: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bifunctional linker is critical in the synthesis of complex molecules such as bioconjugates, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs). Among the available options, 1-azido-4-iodobutane emerges as a superior reagent due to its unique combination of orthogonal reactivity and enhanced performance in key chemical transformations. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring an azide group at one terminus and an iodine atom at the other, separated by a four-carbon chain. This arrangement allows for a two-stage reaction sequence where each functional group can be addressed independently. The azide group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions.
Performance Comparison with Alternatives
The primary alternatives to this compound are other 1-azido-4-halobutanes, such as 1-azido-4-bromobutane and 1-azido-4-chlorobutane. The key differentiator lies in the reactivity of the carbon-halogen bond in nucleophilic substitution reactions. The strength of the C-X bond decreases down the halogen group (C-Cl > C-Br > C-I), which directly impacts the leaving group ability of the halide ion.
| Feature | This compound | 1-Azido-4-bromobutane | 1-Azido-4-chlorobutane |
| Leaving Group Ability | Excellent | Good | Moderate |
| Relative Rate of SN2 Reaction | Fastest | Intermediate | Slowest |
| Reaction Conditions | Milder conditions, lower temperatures | Moderate conditions | Harsher conditions, higher temperatures |
| Click Chemistry Reactivity | Identical to alternatives | Identical to alternatives | Identical to alternatives |
The superior leaving group ability of iodide in this compound translates to significantly faster reaction rates in SN2 reactions, allowing for milder reaction conditions and often leading to higher yields and cleaner reaction profiles. This is particularly advantageous when working with sensitive substrates, such as biomolecules.
Experimental Protocols
Nucleophilic Substitution (SN2) with a Primary Amine
This protocol describes a typical SN2 reaction between this compound and a primary amine to form a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask containing a stir bar, add the primary amine (1.0 mmol) and acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction of the azide functionality in a molecule derived from this compound with a terminal alkyne.
Materials:
-
Azido-functionalized substrate (from SN2 reaction)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (1:1 mixture)
-
Stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the azido-functionalized substrate (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in PROTAC Synthesis and the Ubiquitin-Proteasome Pathway
A significant application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of the PROTAC.
The dual reactivity of this compound is ideal for constructing these linkers. For instance, the iodo- group can be used to alkylate a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][][16][17][18][19] The resulting azide-functionalized E3 ligase ligand can then be "clicked" to an alkyne-modified ligand for the protein of interest.
The resulting PROTAC then hijacks the cellular ubiquitin-proteasome system.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. napierracing.com [napierracing.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 17. researchgate.net [researchgate.net]
- 18. Chemistries of bifunctional PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 1-Azido-4-iodobutane in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. 1-Azido-4-iodobutane is a hetero-bifunctional crosslinker that offers two distinct reactive functionalities: an azide group for bioorthogonal "click" chemistry and an iodoalkane for nucleophilic substitution. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Overview of this compound
This compound possesses a terminal azide (-N₃) and a terminal iodide (-I) separated by a four-carbon spacer. This structure allows for a two-step conjugation strategy. The iodide serves as a reactive site for nucleophilic substitution, typically with a thiol group from a cysteine residue on a protein or peptide. The azide group can then be utilized in a highly specific click chemistry reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a second molecule of interest, such as a fluorophore, a drug, or a polyethylene glycol (PEG) chain.
Limitations and Performance Comparison
The utility of this compound is best understood by examining the limitations and performance of each of its reactive ends in comparison to common alternatives.
The Azide Moiety: Click Chemistry
The azide group is a key component of one of the most robust classes of bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction's high specificity and efficiency have made it a staple in bioconjugation.[1] The two primary methods for utilizing the azide functionality are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and proceeds with fast kinetics, often reaching completion in a short time frame at room temperature.[1] However, the requirement of a copper(I) catalyst can be a significant limitation, as copper ions can be cytotoxic and may lead to protein denaturation or aggregation.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity associated with copper, SPAAC was developed. This method uses a strained cyclooctyne to react with the azide without the need for a metal catalyst.[2] While this approach is more biocompatible and suitable for live-cell labeling, the reaction kinetics are generally slower than CuAAC.[2]
Table 1: Comparison of Azide-Alkyne Cycloaddition Methods
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast | Moderate to Slow |
| Biocompatibility | Lower (due to copper toxicity) | High |
| Applications | In vitro conjugation, material science | Live-cell imaging, in vivo studies |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
The Iodide Moiety: Nucleophilic Substitution
The iodoalkane functionality of this compound reacts with nucleophiles via an S(_N)2 mechanism. In a biological context, the most common target is the thiol group of a cysteine residue, which is a potent nucleophile at physiological pH.
Reactivity: The reactivity of haloalkanes in S(_N)2 reactions follows the trend I > Br > Cl > F. This is due to the bond strength of the carbon-halogen bond, with the C-I bond being the weakest and thus the easiest to break.[3] This makes the iodo group a good leaving group, leading to faster reaction rates compared to its bromo and chloro counterparts.
Side Reactions: A significant limitation of using alkyl halides for bioconjugation is the potential for elimination reactions (E2), which compete with the desired substitution reaction.[2] This can lead to the formation of an alkene byproduct and a reduction in the yield of the desired conjugate. The propensity for elimination increases with stronger bases and more sterically hindered alkyl halides.[2]
Alternative Electrophiles:
-
Maleimides: These are highly popular for cysteine modification due to their rapid and specific reaction with thiols via a Michael addition. However, the resulting thioether linkage can be unstable and undergo a retro-Michael reaction, leading to cleavage of the conjugate.[2][4]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used for modifying primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The reaction is efficient but can lack specificity if multiple lysine residues are present. The resulting amide bond is very stable.[5]
Table 2: Comparison of Electrophilic Functional Groups for Bioconjugation
| Functional Group | Target Residue | Reaction Type | Relative Rate | Stability of Linkage | Key Limitation(s) |
| Iodoalkane | Cysteine (thiol) | S(_N)2 | Moderate | High (Thioether) | Competition from elimination reactions |
| Bromoalkane | Cysteine (thiol) | S(_N)2 | Slower than Iodoalkane | High (Thioether) | Slower reaction rates |
| Maleimide | Cysteine (thiol) | Michael Addition | Fast | Moderate to Low | Reversibility of the linkage |
| NHS Ester | Lysine (amine) | Acylation | Fast | High (Amide) | Potential for lack of specificity |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein and a Fluorescent Dye using this compound and CuAAC
This protocol describes the labeling of a cysteine-containing protein with this compound, followed by the conjugation of a fluorescent dye containing a terminal alkyne via CuAAC.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting column
Procedure:
-
Protein Reduction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 1 mM to reduce any disulfide bonds and ensure the cysteine thiol is available for reaction.
-
Incubate for 30 minutes at room temperature.
-
-
S-Alkylation with this compound:
-
Prepare a 100 mM stock solution of this compound in DMF.
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess this compound using a desalting column, exchanging the buffer to a copper-free buffer (e.g., PBS, pH 7.4).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare the following stock solutions:
-
10 mM alkyne-dye in DMSO
-
50 mM CuSO₄ in water
-
50 mM Sodium ascorbate in water (prepare fresh)
-
50 mM THPTA in water
-
-
To the azide-modified protein solution, add the alkyne-dye to a final concentration of 10-50 fold molar excess.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the final fluorescently labeled protein conjugate using a desalting column or size-exclusion chromatography.
-
Characterization:
-
Confirm the successful conjugation by SDS-PAGE with in-gel fluorescence scanning.
-
Determine the degree of labeling using UV-Vis spectroscopy.
-
Verify the final conjugate mass by mass spectrometry.
Visualizing the Workflow and Pathways
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 1-Azido-4-iodobutane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug development, the precise characterization of bifunctional linkers is paramount. These molecules, which possess two distinct reactive moieties, are instrumental in connecting different molecular entities, such as a targeting ligand and a therapeutic agent. 1-Azido-4-iodobutane is a prominent example, featuring an azide group for "click chemistry" and an iodo group for nucleophilic substitution. This guide provides a comprehensive comparison of the key analytical techniques used to characterize this compound and an alternative bifunctional linker, N-(2-azidoethyl)-4-iodobenzamide.
Executive Summary
This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and purity assessment of this compound. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally related compounds. This predicted data is compared with available experimental data for the alternative linker, N-(2-azidoethyl)-4-iodobenzamide, to offer a comprehensive analytical overview. Detailed experimental protocols and workflow visualizations are provided to aid researchers in their laboratory practices.
Comparison of Analytical Techniques
The characterization of this compound and its alternatives relies on a suite of spectroscopic techniques to confirm the presence of key functional groups and the overall molecular structure.
| Analytical Technique | This compound (Predicted Data) | N-(2-azidoethyl)-4-iodobenzamide (Experimental Data) |
| ¹H NMR | Signals for the four methylene groups, with the protons adjacent to the iodine and azide groups being the most deshielded. | Aromatic protons, methylene protons adjacent to the azide and amide functionalities, and an amide proton signal. |
| ¹³C NMR | Four distinct signals for the butane backbone, with the carbons bonded to iodine and azide showing characteristic shifts. | Signals for the aromatic carbons, the amide carbonyl, and the two aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z 225, with characteristic fragmentation patterns including the loss of N₂ and iodine. | A molecular ion peak at m/z 316, with fragmentation corresponding to the loss of the azidoethyl and iodo groups. |
| FTIR Spectroscopy | A strong, sharp absorption band around 2100 cm⁻¹ for the azide group and C-I stretching vibrations at lower wavenumbers. | A strong azide peak around 2100 cm⁻¹, amide C=O and N-H stretching bands, and aromatic C-H and C=C bands. |
Detailed Spectral Data
This compound (Predicted Data)
The following tables summarize the predicted spectral data for this compound, derived from the analysis of similar compounds such as 1,4-diiodobutane and alkyl azides.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.25 | Triplet | 2H | I-CH₂- |
| ~3.35 | Triplet | 2H | N₃-CH₂- |
| ~1.95 | Multiplet | 4H | -CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~51.5 | N₃-CH₂- |
| ~33.0 | -CH₂- |
| ~30.0 | -CH₂- |
| ~6.5 | I-CH₂- |
Table 3: Predicted Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity | Assignment |
| 225 | Moderate | [M]⁺ |
| 197 | High | [M - N₂]⁺ |
| 127 | Moderate | [I]⁺ |
| 98 | High | [M - I]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
Table 4: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (asymmetric) |
| ~2870 | Medium | C-H stretch (symmetric) |
| ~2100 | Strong, Sharp | N₃ stretch |
| ~1460 | Medium | CH₂ bend |
| ~1250 | Medium | C-N stretch |
| ~560 | Medium | C-I stretch |
N-(2-azidoethyl)-4-iodobenzamide (Alternative Linker)
The following tables present available experimental data for the alternative bifunctional linker, N-(2-azidoethyl)-4-iodobenzamide.
Table 5: Experimental ¹H NMR Data for N-(2-azidoethyl)-4-iodobenzamide (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 | Doublet | 2H | Aromatic-H |
| 7.60 | Doublet | 2H | Aromatic-H |
| 6.70 | Broad Triplet | 1H | N-H |
| 3.65 | Quartet | 2H | -CH₂-NH- |
| 3.45 | Triplet | 2H | N₃-CH₂- |
Table 6: Experimental ¹³C NMR Data for N-(2-azidoethyl)-4-iodobenzamide (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O |
| 138.0 | Aromatic C-I |
| 133.5 | Aromatic C-H |
| 128.5 | Aromatic C-H |
| 96.0 | Aromatic C |
| 50.5 | N₃-CH₂- |
| 40.0 | -CH₂-NH- |
Table 7: Experimental Mass Spectrometry Data for N-(2-azidoethyl)-4-iodobenzamide (ESI)
| m/z | Assignment |
| 317 | [M+H]⁺ |
| 289 | [M+H - N₂]⁺ |
| 162 | [M+H - I - N₃C₂H₄]⁺ |
Table 8: Experimental FTIR Data for N-(2-azidoethyl)-4-iodobenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~2100 | Strong, Sharp | N₃ stretch |
| ~1640 | Strong | Amide I (C=O stretch) |
| ~1540 | Medium | Amide II (N-H bend) |
| ~820 | Strong | Aromatic C-H bend (para-substituted) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) directly into the ion source.
-
Electrospray Ionization (ESI): Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.
-
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer.
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200 °C
-
Mass range: m/z 40-400
-
-
ESI-MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Nebulizer pressure: 30 psi
-
Drying gas flow: 8 L/min
-
Drying gas temperature: 325 °C
-
Mass range: m/z 100-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of bifunctional linkers like this compound.
Caption: Experimental workflow for the synthesis and characterization of bifunctional linkers.
Logical Relationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques provide complementary information for the complete characterization of the molecule.
Caption: Interplay of analytical techniques for structural elucidation.
Confirming Successful Conjugation of 1-azido-4-iodobutane: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of bifunctional linkers like 1-azido-4-iodobutane to target molecules is a critical step in creating novel therapeutics, diagnostic tools, and research probes. This guide provides a comprehensive comparison of analytical techniques to confirm this conjugation, alongside a look at alternative linkers and a practical application in studying cellular signaling.
Performance Comparison: this compound vs. NHS Ester-Maleimide Linker
A key decision in bioconjugation is the choice of linker. Here, we compare the azide-functionalized this compound with a popular alternative, the NHS ester-maleimide linker. The choice of linker impacts the reaction conditions, specificity, and the methods required for confirmation.
| Feature | This compound | NHS Ester-Maleimide Linker |
| Reactive Groups | Azide (-N₃) and Iodide (-I) | N-Hydroxysuccinimide (NHS) ester and Maleimide |
| Target Functional Groups | Alkyne (via azide) and Nucleophiles (via iodide) | Primary amines (-NH₂) and Sulfhydryls (-SH) |
| Primary Confirmation Method | Disappearance of azide peak in FTIR, formation of triazole in NMR and MS | Mass shift corresponding to linker and cargo addition in MS |
| Key Advantages | Bioorthogonal reaction (azide-alkyne), stable triazole linkage | High reactivity and specificity towards common protein functional groups |
| Key Disadvantages | Iodide is a good leaving group but can be less specific than other functionalities. The azide requires a complementary alkyne on the target. | NHS esters can hydrolyze in aqueous solutions, maleimide can react with other nucleophiles at high pH. |
Experimental Data for Confirmation of this compound Conjugation
Successful conjugation of this compound, typically through an azide-alkyne cycloaddition (click chemistry), can be confirmed by several analytical techniques. The following tables summarize the expected quantitative data.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Analyte | Expected Chemical Shift (ppm) | Interpretation |
| ¹H | This compound (unconjugated) | ~3.3 (t, 2H, -CH₂-N₃), ~3.2 (t, 2H, -CH₂-I), ~1.9 (m, 4H, -CH₂-CH₂-) | Characteristic peaks for the protons adjacent to the azide and iodide groups. |
| ¹H | 1,4-disubstituted-1,2,3-triazole (conjugated product) | ~7.5-8.5 (s, 1H, triazole-H), ~4.5 (t, 2H, -CH₂-triazole) | Appearance of a new singlet for the triazole proton and a downfield shift of the methylene protons adjacent to the newly formed triazole ring.[1][2][3][4][5] |
| ¹³C | This compound (unconjugated) | ~51 (-CH₂-N₃), ~7 (-CH₂-I), ~33, ~30 (-CH₂-CH₂-) | Resonances for the four distinct carbon environments.[6] |
| ¹³C | 1,4-disubstituted-1,2,3-triazole (conjugated product) | ~140-150 (C4 of triazole), ~120-130 (C5 of triazole), ~50 (-CH₂-triazole) | Appearance of characteristic peaks for the triazole ring carbons and a shift in the adjacent methylene carbon.[1][2][5] |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| Azide (-N₃) stretch (unconjugated) | ~2100-2160 | Strong, sharp absorption band characteristic of the azide group.[7][8][9][10][11] |
| Azide (-N₃) stretch (conjugated) | Absent | Disappearance of the azide peak upon successful cycloaddition to form the triazole ring.[9] |
Table 3: Mass Spectrometry (MS) Data
| Analysis | Expected Result | Interpretation |
| Molecular Weight of Conjugate | Observed mass = Mass of target molecule + Mass of this compound (225.03 g/mol ) + Mass of alkyne-containing molecule - Mass of I⁻ (if substituted) | A clear mass shift corresponding to the addition of the linker and any subsequent modifications confirms the covalent attachment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable confirmation of conjugation.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-50 mM.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024 or more (due to lower natural abundance)
-
Relaxation Delay: 2-5 seconds
-
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts and integration of the conjugated product with the starting materials to identify the disappearance of reactant signals and the appearance of new product signals as detailed in Table 1.
Protocol 2: FTIR Spectroscopy Analysis
-
Sample Preparation: Prepare a thin film of the purified conjugate on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the sample. Alternatively, for solid samples, prepare a KBr pellet. For solutions, a liquid cell can be used.
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic azide stretching peak in the spectrum of the starting material (this compound). The absence of this peak in the spectrum of the final product is a strong indicator of successful conjugation.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (typically 1-10 µM) in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte
-
Mass Range: Scan a range appropriate to detect the expected molecular weight of the conjugate.
-
Capillary Voltage: 3-5 kV
-
Cone Voltage: 20-50 V
-
-
Data Analysis: Determine the molecular weight of the major peaks in the mass spectrum. A peak corresponding to the calculated molecular weight of the successfully conjugated product confirms the reaction.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Experimental Workflow for Conjugation and Confirmation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of 1-Azido-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug delivery, the purity of bifunctional linkers is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. 1-azido-4-iodobutane is a versatile heterobifunctional linker, featuring an azide group for click chemistry and an iodo group for nucleophilic substitution. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound and compares its purity profile with common alternative linkers.
Executive Summary
The purity of this compound is critical for its successful application in bioconjugation. This guide outlines the use of Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for its purity determination. Commercially available this compound typically has a purity of 95%. This is comparable to or slightly lower than some alternative bifunctional linkers such as DBCO-NHS esters (ranging from >90% to 97%), Alkyne-PEG-NHS esters (>95%), and TCO-PEG-NHS esters (95%). The choice of linker will ultimately depend on the specific application, required reactivity, and desired purity level.
Purity Analysis of this compound
A multi-faceted approach employing spectroscopic and chromatographic techniques is essential for a thorough purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for determining the purity of a compound without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of this compound can be accurately determined.
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the four methylene groups. The chemical shifts would be influenced by the adjacent electron-withdrawing azide and iodine groups. Protons closer to the iodine atom (C1) are expected to be the most deshielded, followed by those adjacent to the azide group (C4). The protons on the central carbons (C2 and C3) would appear at intermediate chemical shifts.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit four signals corresponding to the four carbon atoms of the butane chain. The carbon attached to the iodine (C1) will appear at a low field (highly shielded) due to the heavy atom effect, while the carbon attached to the azide group (C4) will be deshielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can help identify impurities by their mass-to-charge ratio.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns may involve the loss of the azide group (N₃), the iodine atom (I), or cleavage of the butyl chain. The fragmentation of the related compound, 1-iodobutane, often shows a prominent peak corresponding to the butyl cation [C₄H₉]⁺, and similar fragments may be observed for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a cornerstone technique for assessing the purity of small organic molecules. It separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A typical purity level for a similar compound, 1-azido-4-iodobenzene, is reported to be ≥95% as determined by HPLC.
Comparison with Alternative Bifunctional Linkers
A variety of bifunctional linkers are available for bioconjugation, each with its own reactivity and purity profile. The choice of linker depends on the specific requirements of the application, such as the functional groups on the biomolecule, the desired reaction kinetics, and the required level of purity.
| Linker Type | Reactive Groups | Typical Purity | Advantages |
| This compound | Azide, Iodide | 95% | Versatile for click chemistry and nucleophilic substitution. |
| DBCO-NHS ester | Dibenzocyclooctyne, N-hydroxysuccinimide ester | >90% - 97% | Copper-free click chemistry, amine reactive. |
| Alkyne-PEG-NHS ester | Alkyne, N-hydroxysuccinimide ester | >95% | Copper-catalyzed or copper-free click chemistry, amine reactive, increased solubility due to PEG spacer. |
| TCO-PEG-NHS ester | Tetrazine, N-hydroxysuccinimide ester | 95% | Bioorthogonal ligation with tetrazines, amine reactive, PEG spacer enhances solubility. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for Purity Assessment
This protocol outlines the determination of the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Reverse-Phase HPLC Protocol for Purity Assessment
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is a gradient elution from 30% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient elution method.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for reverse-phase HPLC purity analysis.
Logical Relationship of Purity Assessment Techniques
A comprehensive purity assessment relies on the complementary nature of different analytical techniques.
Caption: Interrelation of analytical techniques for purity assessment.
A Comparative Guide to the NMR Analysis of Iodoalkane Structural Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, offering detailed insights into the molecular framework of compounds. This guide provides an objective comparison of the NMR spectral data of various iodoalkane structural isomers, supported by experimental data and detailed protocols, to aid in their differentiation and characterization.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Iodoalkane Isomers
The following tables summarize the quantitative ¹H and ¹³C NMR data for structural isomers of iodopropane and iodobutane. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for Iodoalkane Isomers
| Compound | Structure | Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |
| 1-Iodopropane | CH₃CH₂CH₂I | H₃-C(1) | 1.02 | Triplet |
| H₂-C(2) | 1.85 | Sextet | ||
| H₂-C(3) | 3.18 | Triplet | ||
| 2-Iodopropane | CH₃CH(I)CH₃ | H₃-C(1,3) | 1.84 | Doublet |
| H-C(2) | 4.25 | Septet | ||
| 1-Iodobutane | CH₃CH₂CH₂CH₂I | H₃-C(1) | 0.93 | Triplet |
| H₂-C(2) | 1.42 | Sextet | ||
| H₂-C(3) | 1.80 | Quintet | ||
| H₂-C(4) | 3.20 | Triplet | ||
| 2-Iodobutane | CH₃CH(I)CH₂CH₃ | H₃-C(1) | 1.01 | Triplet |
| H₂-C(2) | 1.68-1.95 | Multiplet | ||
| H-C(3) | 4.15 | Sextet | ||
| H₃-C(4) | 1.93 | Doublet | ||
| 1-Iodo-2-methylpropane | (CH₃)₂CHCH₂I | H₃-C(1,1') | 1.03 | Doublet |
| H-C(2) | 2.08 | Nonet | ||
| H₂-C(3) | 3.10 | Doublet | ||
| 2-Iodo-2-methylpropane | (CH₃)₃CI | H₃-C(1,1',1'') | 1.95 | Singlet |
Table 2: ¹³C NMR Data for Iodoalkane Isomers
| Compound | Structure | Carbon Designation | Chemical Shift (δ, ppm) |
| 1-Iodopropane | CH₃CH₂CH₂I | C-1 | 11.8 |
| C-2 | 26.6 | ||
| C-3 | 10.3 | ||
| 2-Iodopropane | CH₃CH(I)CH₃ | C-1,3 | 27.2 |
| C-2 | 29.8 | ||
| 1-Iodobutane | CH₃CH₂CH₂CH₂I | C-1 | 13.6 |
| C-2 | 22.4 | ||
| C-3 | 35.8 | ||
| C-4 | 7.0 | ||
| 2-Iodobutane | CH₃CH(I)CH₂CH₃ | C-1 | 11.5 |
| C-2 | 22.5 | ||
| C-3 | 35.0 | ||
| C-4 | 30.6 | ||
| 1-Iodo-2-methylpropane | (CH₃)₂CHCH₂I | C-1,1' | 22.6 |
| C-2 | 30.5 | ||
| C-3 | 19.1 | ||
| 2-Iodo-2-methylpropane | (CH₃)₃CI | C-1,1',1'' | 35.4 |
| C-2 | 35.9 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for iodoalkane samples.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the iodoalkane isomer in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for iodoalkanes. The deuterium in the solvent provides a lock signal for the NMR spectrometer and avoids interference from solvent protons in the ¹H spectrum.[2][3]
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]
-
Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical parameters for acquiring high-resolution NMR spectra on a 400 MHz spectrometer.
For ¹H NMR:
-
Spectrometer Frequency : 400 MHz
-
Pulse Sequence : A standard single-pulse experiment.
-
Number of Scans : 16 to 64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds between scans.
-
Spectral Width : A range of approximately -2 to 12 ppm is typically sufficient for iodoalkanes.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed with a Fourier transform, followed by phase and baseline correction.
For ¹³C NMR:
-
Spectrometer Frequency : 100 MHz (on a 400 MHz ¹H system).
-
Pulse Sequence : A standard single-pulse experiment with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : A range of approximately 0 to 200 ppm is appropriate for iodoalkanes.
-
Data Processing : Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction.
Mandatory Visualization
The following diagrams illustrate the workflow for NMR analysis and the logical relationships between NMR parameters and molecular structure.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Reactivity: 1-Azido-4-iodobutane vs. 1-Azido-4-bromobutane
In the realm of organic synthesis, particularly in the fields of bioconjugation and materials science, bifunctional molecules serve as essential linkers and building blocks. Among these, haloalkyl azides are of significant interest, combining the reactive azide moiety, pivotal for "click" chemistry, with a versatile alkyl halide. This guide provides an objective comparison of the reactivity of two such compounds: 1-azido-4-iodobutane and 1-azido-4-bromobutane, supported by fundamental chemical principles and experimental considerations.
The primary difference in reactivity between these two molecules lies in the nature of the halogen atom, which functions as a leaving group in nucleophilic substitution reactions. The choice between an iodo or a bromo derivative can significantly impact reaction rates and yields, making this comparison crucial for experimental design.
Theoretical Framework: The Role of the Leaving Group
In nucleophilic substitution reactions, the rate is critically dependent on the ability of the leaving group to depart from the carbon atom. A good leaving group is a species that is stable on its own. For halogens, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F).[1][2]
Several factors contribute to iodide being a superior leaving group compared to bromide:
-
Size and Polarizability: The iodide ion is significantly larger and more polarizable than the bromide ion.[3] This allows the negative charge to be dispersed over a larger volume, leading to greater stabilization of the resulting anion.[3][4]
-
Bond Strength: The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond.[3][5] Consequently, less energy is required to break the C-I bond, leading to a faster reaction rate.
-
Basicity: Weaker bases are better leaving groups. Iodide is a weaker base than bromide, further enhancing its ability to depart.[1]
Therefore, in reactions where the halogen acts as a leaving group, this compound is expected to be more reactive than 1-azido-4-bromobutane.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties that influence the reactivity of the C-X bond in these compounds.
| Property | This compound | 1-Azido-4-bromobutane | Significance for Reactivity |
| Molecular Formula | C₄H₈IN₃ | C₄H₈BrN₃ | Different halogen atom. |
| Molecular Weight | 225.03 g/mol [6] | 178.03 g/mol | - |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | Iodide is a better leaving group than bromide.[1][3][4] |
| C-X Bond Strength | ~209 kJ/mol (C-I) | ~285 kJ/mol (C-Br) | The weaker C-I bond requires less energy to break, leading to faster reaction rates.[5] |
| Relative Reactivity | Higher | Lower | Expected to be significantly more reactive in nucleophilic substitution reactions.[2][5] |
Experimental Protocols & Reactivity in Practice
The enhanced reactivity of the iodo- derivative is most evident in its synthesis and subsequent use in nucleophilic substitution reactions.
Synthesis via Nucleophilic Substitution
A common route to synthesize these molecules is through a nucleophilic substitution (Sₙ2) reaction on a corresponding dihaloalkane (e.g., 1,4-diiodobutane or 1,4-dibromobutane) with an azide salt, such as sodium azide (NaN₃).
Generalized Experimental Protocol for Synthesis of 1-Azido-4-halobutane:
-
Dissolution: 1,4-dihalobutane (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Azide: Sodium azide (NaN₃, typically 1.1-1.5 equivalents) is added to the solution.
-
Reaction: The mixture is stirred, often with heating (e.g., 50-80 °C), for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
In this synthetic procedure, the reaction to form this compound from 1,4-diiodobutane will proceed faster and likely under milder conditions than the corresponding reaction using 1,4-dibromobutane, due to the superior leaving group ability of iodide.
Caption: Sₙ2 mechanism for azide substitution.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" most commonly refers to the CuAAC reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole linkage.[7][8][9] This reaction is highly efficient and bioorthogonal.[10]
Once this compound or 1-azido-4-bromobutane is synthesized, the reactivity of the azide group in the subsequent click reaction is essentially identical for both molecules. The reaction rate is governed by the copper catalyst, solvent, and the alkyne reaction partner, not by the alkyl chain's history.[11][12]
The key takeaway is that the choice between the iodo- and bromo- precursor affects the synthesis of the azidoalkane linker, but not the kinetics of the subsequent click reaction itself.
Caption: Synthesis and application workflow.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1-azido-4-bromobutane hinges on the intended application.
-
This compound is the more reactive compound in nucleophilic substitution reactions. This makes it the preferred substrate when faster reaction kinetics and milder conditions are desired, for example, when attaching the azido-butyl linker to a sensitive molecule via displacement of the iodide.
-
1-Azido-4-bromobutane is less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times) for substitution reactions. However, it may be a more cost-effective or readily available starting material.
In the context of click chemistry, both molecules perform identically once formed. The primary distinction lies in the synthesis of the azidoalkane itself, where the iodo-variant offers a significant kinetic advantage due to the superior leaving group ability of iodide.[3][5]
References
- 1. gauthmath.com [gauthmath.com]
- 2. scribd.com [scribd.com]
- 3. brainly.com [brainly.com]
- 4. Solved Iodide is a better leaving group than bromide. But in | Chegg.com [chegg.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. mdhv.ca [mdhv.ca]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 1-Azido-4-iodobutane
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and a step-by-step guide for the proper disposal of 1-azido-4-iodobutane, a potentially hazardous chemical. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling reactive chemical compounds.
Understanding the Hazards
This compound is an organic azide. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, friction, and static discharge, potentially leading to explosive decomposition.[1][2][3][4] Small alkyl azides, like this compound, are of particular concern due to their higher volatility and potential for instability. The presence of an iodo-substituent may also influence its reactivity.
Key Hazards:
-
Explosion Risk: Can decompose violently when subjected to heat, shock, or friction.[1][2][3][4]
-
Toxicity: Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Incompatibility: Reacts dangerously with:
-
Acids: Forms highly toxic and explosive hydrazoic acid.[2]
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides.[2]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): May form explosive polyazidomethane compounds.[2]
-
Strong Oxidizing and Reducing Agents: Can lead to violent reactions.
-
Stability Assessment of this compound
The stability of organic azides can be generally assessed using established guidelines. For this compound (C₄H₈IN₃), these rules indicate a need for careful handling.
| Parameter | Guideline | Assessment for this compound |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures, and in dilute solutions.[2][4] | C=4, N=3. The C/N ratio is 4/3 ≈ 1.33. This falls within the range requiring cautious handling. |
| Rule of Six | There should be at least six carbon atoms per energetic functional group (e.g., azide) to render the compound relatively safe.[2][5] | With only four carbon atoms for one azide group, this compound does not meet the "Rule of Six" and should be considered potentially explosive. |
| (NC + NO) / NN Ratio | This ratio should be ≥ 3 for an organic azide to be considered for safe isolation and storage in pure form.[4][5] | For this compound: (4 + 0) / 3 ≈ 1.33. This value is less than 3, indicating that this compound should be handled with extreme care, in small quantities, and preferably in solution. |
Disposal Procedure: Deactivation via Staudinger Reduction
The recommended procedure for the disposal of this compound is to first convert it into a more stable, non-explosive compound before collection as chemical waste. The Staudinger reduction is a mild and effective method for converting organic azides to amines using triphenylphosphine (PPh₃).[6][7][8]
Workflow for Disposal of this compound
References
- 1. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Azido-4-iodobutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-Azido-4-iodobutane, a compound requiring careful management due to its potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles that meet EN 166 standards or equivalent should be worn.[3][4] A face shield provides an additional layer of protection against splashes.[3][4] |
| Body Protection | Flame-resistant lab coat | A lab coat made of a flame-resistant material is essential. Ensure it is fully buttoned. |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Preparation:
-
Information Review: Before beginning any work, thoroughly review all available safety information on organic azides and iodoalkanes.[1][6]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
PPE Inspection: Inspect all personal protective equipment for integrity.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
Handling:
-
Work in a Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a chemical fume hood.[5]
-
Avoid Incompatibilities: Do not allow this compound to come into contact with strong oxidizing agents, acids, or metals, particularly copper and its alloys, as this can lead to the formation of explosive metal azides.[1] Avoid using metal spatulas.[1]
-
Controlled Temperature: Handle the compound at the lowest practical temperature to minimize the risk of thermal decomposition.
-
Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Solid Waste: Dispose of any contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with the full chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
